Moxonidine-d7
Description
Properties
Molecular Formula |
C9H12ClN5O |
|---|---|
Molecular Weight |
248.72 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2 |
InChI Key |
WPNJAUFVNXKLIM-FFSDNRBLSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Moxonidine-d7 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Moxonidine-d7, a deuterated analog of the antihypertensive drug Moxonidine. Given the limited direct literature on the heptadeuterated (d7) variant, this document synthesizes information on Moxonidine with established principles of isotopic labeling and its application in quantitative bioanalysis. This guide is intended to serve as a foundational resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies and other analytical applications.
Introduction to Moxonidine and its Deuterated Analog
Moxonidine is a second-generation, centrally acting antihypertensive agent.[1] Its therapeutic effect is primarily mediated through the selective agonism of imidazoline (B1206853) I₁ receptors in the rostral ventrolateral medulla of the brainstem.[1] This action leads to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are essential tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The use of a SIL-IS is considered the gold standard for quantitative accuracy because it co-elutes with the analyte and experiences identical ionization and fragmentation, thereby compensating for matrix effects and variations in sample processing.
Chemical Structure and Properties of this compound
The chemical structure of this compound is identical to that of Moxonidine, with the exception that seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. The most probable sites for deuteration, to ensure stability and a significant mass shift for mass spectrometric detection, are on the methoxy (B1213986) group and the imidazoline ring.
Chemical Structure of Moxonidine:
Caption: Chemical structure of Moxonidine.
Proposed Chemical Structure of this compound:
In this compound, the seven deuterium atoms would likely be distributed on the methoxy group (-OCD₃) and the four hydrogens on the imidazoline ring, resulting in the following molecular formula: C₉H₅D₇ClN₅O.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Moxonidine. The properties of this compound are expected to be very similar, with the primary difference being the molecular weight.
| Property | Value (Moxonidine) | Value (this compound, Predicted) | Reference |
| Molecular Formula | C₉H₁₂ClN₅O | C₉H₅D₇ClN₅O | |
| Molecular Weight | 241.68 g/mol | 248.72 g/mol | |
| CAS Number | 75438-57-2 | Not available | |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | |
| Melting Point | 217-220 °C | 217-220 °C | |
| Solubility | Sparingly soluble in water and methanol (B129727) | Sparingly soluble in water and methanol |
Proposed Synthesis of this compound
While a specific synthesis for this compound is not publicly available, a plausible route can be proposed based on general methods for the deuteration of N-heterocycles and related structures. A common strategy involves the use of a deuterated source in the final steps of the synthesis of the parent molecule.
One potential approach involves the use of deuterated methanol (CD₃OD) and deuterated ethylenediamine (B42938) in the synthesis pathway.
References
An In-depth Technical Guide on the In Vitro Mechanism of Action of Moxonidine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxonidine-d7, a deuterated analog of the second-generation centrally acting antihypertensive agent moxonidine (B1115), exerts its pharmacological effects primarily through selective agonism at the I1-imidazoline receptor (I1-IR). While the deuteration is primarily intended to alter the pharmacokinetic profile of the drug, the fundamental in vitro mechanism of action is expected to be identical to that of moxonidine. This guide provides a comprehensive overview of the in vitro mechanism of action of moxonidine, serving as a proxy for this compound. It details its receptor binding profile, downstream signaling cascades, and the experimental protocols used to elucidate these properties. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Core Mechanism of Action: Selective I1-Imidazoline Receptor Agonism
Moxonidine's primary mechanism of action is the activation of I1-imidazoline receptors, which are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2][3][4][5] This activation leads to a reduction in sympathetic nervous system outflow, resulting in decreased blood pressure. A key feature of moxonidine is its high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor, which is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.
Receptor Binding Profile
The affinity of moxonidine for its primary target, the I1-imidazoline receptor, and its secondary target, the α2-adrenergic receptor, has been quantified in various in vitro binding assays.
Table 1: Moxonidine Binding Affinities (Ki) and Potencies (pEC50)
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pEC50 | Selectivity (I1 vs. α2) | Reference |
| I1-Imidazoline | Moxonidine | Bovine Ventrolateral Medulla | <10 | - | 40-fold vs. α2 | |
| Moxonidine | Rat Renal Medulla | - | - | ~700-fold vs. α2B | ||
| [³H]Moxonidine | Bovine Adrenomedullary Cells | - | - | High affinity | ||
| α2-Adrenergic | Moxonidine | Rat Cerebral Cortex (high-affinity state) | 140 | - | - | |
| Moxonidine | Rat Cerebral Cortex (low-affinity state) | 3000 | - | - | ||
| Moxonidine | Rat Vas Deferens | - | 7.8 | - | ||
| Moxonidine | Rat Anococcygeal Muscle | - | 6.2 | - | ||
| Moxonidine | Rabbit Pulmonary Artery | - | 7.1 | - | ||
| Moxonidine | Rat Brain Cortex Slices | - | 6.9 | - |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Downstream Signaling Pathways
Activation of the I1-imidazoline receptor by moxonidine initiates a downstream signaling cascade that is distinct from the classical α2-adrenergic receptor pathway.
The I1-imidazoline receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a G-protein, which in turn stimulates phosphatidylcholine-selective phospholipase C (PC-PLC). PC-PLC then catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger diacylglycerol (DAG). This signaling pathway has been demonstrated in PC12 pheochromocytoma cells, a model system that lacks α2-adrenergic receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the in vitro mechanism of action of moxonidine.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.
Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), from which the Ki can be calculated.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the receptor of interest (e.g., bovine ventrolateral medulla for I1-IR, rat cerebral cortex for α2-AR).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]clonidine or [¹²⁵I]p-iodoclonidine).
-
Unlabeled Ligand: this compound at various concentrations.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Second Messenger (Diacylglycerol) Production Assay
This assay measures the functional consequence of I1-imidazoline receptor activation by quantifying the production of the second messenger, diacylglycerol (DAG).
Objective: To determine if this compound stimulates the production of DAG in a cell-based model.
Materials:
-
Cell Line: A cell line expressing the I1-imidazoline receptor but not the α2-adrenergic receptor (e.g., PC12 cells).
-
This compound: At various concentrations.
-
Control Agonists/Antagonists: To confirm receptor specificity.
-
Lipid Extraction Reagents: e.g., Chloroform, methanol.
-
DAG Kinase.
-
[γ-³²P]ATP.
-
Thin-Layer Chromatography (TLC) system.
-
Phosphorimager.
Procedure:
-
Cell Culture: Culture PC12 cells to an appropriate confluency.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period.
-
Lipid Extraction: Terminate the stimulation and extract total lipids from the cells.
-
DAG Kinase Assay: Convert DAG to [³²P]phosphatidic acid using DAG kinase and [γ-³²P]ATP.
-
Separation: Separate the radiolabeled phosphatidic acid from other lipids using TLC.
-
Quantification: Quantify the amount of [³²P]phosphatidic acid using a phosphorimager.
-
Data Analysis: Express the results as fold-increase in DAG production over basal levels.
Conclusion
The in vitro mechanism of action of this compound is centered on its selective agonist activity at the I1-imidazoline receptor. This interaction initiates a G-protein-mediated signaling cascade involving the activation of PC-PLC and the subsequent production of the second messenger DAG. Its high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor is a defining characteristic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other I1-imidazoline receptor agonists.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central presynaptic alpha 2-autoreceptors are involved in the blood pressure-lowering effect of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Moxonidine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Moxonidine-d7, a deuterated analog of the antihypertensive drug Moxonidine (B1115). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in the analytical and pharmacological characteristics of this compound. The information presented herein is a compilation of data from various sources and includes key physical and chemical properties, detailed experimental protocols, and visualizations of its mechanism of action.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Moxonidine, with the primary difference being its molecular weight due to the incorporation of seven deuterium (B1214612) atoms. The following tables summarize the known and inferred properties.
Table 1: General and Physical Properties of Moxonidine and this compound
| Property | Moxonidine | This compound (Inferred) | Data Source |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [1][2] |
| Molecular Formula | C₉H₁₂ClN₅O | C₉H₅D₇ClN₅O | [3] |
| Molecular Weight | 241.68 g/mol | 248.72 g/mol | [3] |
| Melting Point | 217-219 °C (decomposes) | Similar to Moxonidine | [1][4] |
| Boiling Point | 364.7 ± 52.0 °C (Predicted) | Similar to Moxonidine | [1] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | Similar to Moxonidine | [1] |
Table 2: Solubility Data of Moxonidine
| Solvent | Solubility | Data Source |
| Water | Very slightly soluble | [1] |
| Methanol | Sparingly soluble | [1] |
| Methylene Chloride | Slightly soluble | [1] |
| Acetonitrile | Very slightly soluble | [1] |
| DMSO | ≥11.3 mg/mL | [5] |
| Ethanol | ≥4.74 mg/mL (with sonication) | [5] |
Mechanism of Action and Signaling Pathway
Moxonidine is a selective agonist for the imidazoline (B1206853) I1 receptors, which are primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7] Its therapeutic effect as an antihypertensive agent is mediated through the central nervous system. By activating these I1 receptors, Moxonidine reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[6][7] Moxonidine has a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, which is believed to contribute to its favorable side-effect profile compared to older centrally-acting antihypertensives.[8]
The signaling pathway initiated by Moxonidine binding to the I1-imidazoline receptor involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Moxonidine-d7 stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Moxonidine-d7
Introduction
Moxonidine is a second-generation centrally acting antihypertensive agent that selectively binds to imidazoline (B1206853) I1 receptors in the brainstem. This action reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and blood pressure. To improve its pharmacokinetic profile, particularly its metabolic stability, deuterated analogs such as this compound have been developed.
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's metabolic fate. This is due to the Deuterium Kinetic Isotope Effect (KIE), wherein the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes (e.g., Cytochrome P450) than the corresponding carbon-hydrogen (C-H) bond.[1][2] This can lead to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of certain metabolites.[1][2]
This guide provides a comprehensive technical overview of the stability and storage conditions for this compound. While specific stability studies for this compound are not extensively available in public literature, this document extrapolates from detailed stability data for Moxonidine and integrates the established principles of deuterated compounds to provide a robust guide for researchers, scientists, and drug development professionals.
Chemical Profile of this compound
The fundamental chemical structure of this compound is identical to that of Moxonidine, with the exception of seven hydrogen atoms being replaced by deuterium. Its general chemical properties are expected to be very similar to the parent compound.
-
Chemical Name: 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy-d3)-2-(methyl-d3)-pyrimidin-5-amine-d1
-
Molecular Formula: C₉H₅D₇ClN₅O
-
Appearance: Likely a white to off-white crystalline powder.[3]
-
Solubility: Expected to be sparingly soluble in methanol, slightly soluble in methylene (B1212753) chloride, and very slightly soluble in water and acetonitrile, similar to Moxonidine.
Predicted Degradation Pathways and Chemical Stability
The stability of this compound is predicted based on forced degradation studies performed on the non-deuterated parent compound. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. The deuteration is not expected to significantly alter these chemical (non-metabolic) degradation routes. Studies on Moxonidine have shown it to be particularly susceptible to acid and base hydrolysis.
The diagram below illustrates the potential degradation pathways for Moxonidine, which are presumed to be the same for this compound.
Caption: Predicted chemical degradation pathways for this compound.
Stability Profile from Forced Degradation Studies
Forced degradation studies help identify the intrinsic stability of a drug molecule and potential degradation products. The following table summarizes the results from stability-indicating method development for non-deuterated Moxonidine, which serves as a reliable proxy for this compound's chemical stability.
| Stress Condition | Reagent / Method | Duration | Observed Degradation of Moxonidine | Reference |
| Acid Hydrolysis | 0.2 M HCl | Reflux for 4 hours | Significant Degradation | |
| Alkali Hydrolysis | 0.2 M NaOH | Reflux for 4 hours | Significant Degradation | |
| Neutral Hydrolysis | 50% Methanol (v/v) | Reflux for 4 hours | No significant degradation | |
| Oxidative Degradation | 30% H₂O₂ | Kept at 60°C for 24 hours | Moderate Degradation | |
| Thermal Degradation | Dry Heat | 70°C for 48 hours | Minor to Moderate Degradation | |
| Photodegradation | UV Light (254 nm) | 48 hours | Minor Degradation |
Recommended Storage Conditions
Based on guidelines for Moxonidine and general best practices for deuterated analytical standards, the following storage conditions are recommended to ensure the long-term stability and integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at or below 25°C. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is preferable. | Lower temperatures slow the rate of chemical degradation. |
| Humidity | Store in a dry environment, preferably in a desiccator or with a desiccant. | Protects against potential hydrolysis. |
| Light | Keep in a light-resistant container (e.g., amber vial). | Prevents photolytic degradation. |
| Atmosphere | Store in a tightly sealed container. For highly sensitive applications, storage under an inert gas (e.g., Argon, Nitrogen) can be considered. | Prevents oxidation and degradation from atmospheric moisture. |
| Container | Store in the original, tightly sealed receptacle. | The original container is designed and tested for stability. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical workflow for conducting a forced degradation study to assess the stability of this compound.
Caption: General workflow for a forced degradation stability study.
Protocol: Stability-Indicating UPLC Method
This method is adapted from a validated UPLC procedure for Moxonidine and its degradation products, which would be suitable for analyzing this compound.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
UPLC-MS/MS system for characterization of degradation products.
Chromatographic Conditions:
-
Column: C18 Hypersil Gold aq. column (100 mm × 2.1 mm, 1.9 µm).
-
Mobile Phase: Methanol–ammonium acetate (B1210297) buffer (10 mM, pH 3.43) mixture (0.9:99.1, v/v).
-
Flow Rate: 870 µL/min.
-
Detection Wavelength: 255 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 1-5 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.
-
Sample Preparation: Take aliquots from the forced degradation studies. If necessary, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to bring the expected concentration of the parent drug into the calibration range.
-
Analysis: Inject the prepared samples and standards into the UPLC system.
-
Data Evaluation:
-
Determine the retention time of the this compound peak from the standard injection.
-
In the stressed samples, identify the parent peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak.
-
Conclusion
While direct, published stability data for this compound is limited, a robust stability and storage profile can be reliably inferred from the extensive data available for its non-deuterated parent, Moxonidine, combined with the chemical principles of deuteration. This compound is expected to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The primary impact of deuteration is to enhance metabolic stability, with minimal effect on its intrinsic chemical stability.
For optimal integrity, this compound should be stored in a cool, dry, and dark environment in a tightly sealed, light-resistant container. The provided experimental protocols for forced degradation and UPLC analysis offer a validated framework for researchers to confirm the stability of this compound in their specific formulations and applications. As with any analytical standard, it is recommended that users perform their own stability assessments for critical applications.
References
Commercial Sourcing and Technical Guide for Moxonidine-d4 in Research Applications
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial suppliers for Moxonidine-d4, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Moxonidine in complex biological matrices. This document outlines key technical data, experimental considerations, and signaling pathways related to Moxonidine.
Moxonidine-d4 is the stable isotope-labeled form of Moxonidine, a selective agonist for the imidazoline (B1206853) I1 receptor. Its primary application in a research setting is as an internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to ensure precision and accuracy in pharmacokinetic and metabolic studies. While the initial request specified Moxonidine-d7, commercially available deuterated Moxonidine is predominantly found as Moxonidine-d4.
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers offer Moxonidine-d4 for research purposes. The following table summarizes the key quantitative data available from these suppliers to facilitate a comparative assessment. Researchers are advised to request a lot-specific Certificate of Analysis for the most current and detailed information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | Moxonidine-d4 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |
| LGC Standards | Moxonidine-D4 (imidazole-4,4,5,5-D4) | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |
| Santa Cruz Biotechnology | Moxonidine-d4 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |
| Pharmaffiliates | Moxonidine-d4 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |
Experimental Protocols: Use of Moxonidine-d4 as an Internal Standard in LC-MS/MS
The primary application of Moxonidine-d4 is as an internal standard in bioanalytical methods to quantify Moxonidine in plasma, urine, or other biological samples. A general workflow for such an experiment is outlined below.
Sample Preparation
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is typically employed to isolate Moxonidine and the Moxonidine-d4 internal standard from the biological matrix.
-
Internal Standard Spiking: A known concentration of Moxonidine-d4 is spiked into all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the extraction process.
-
Protein Precipitation (for plasma/serum): An organic solvent such as acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
-
Extraction:
-
LLE: The sample is extracted with an immiscible organic solvent (e.g., methyl tert-butyl ether). The organic layer containing the analyte and internal standard is then separated and evaporated to dryness.
-
SPE: The sample is loaded onto a pre-conditioned SPE cartridge. After washing to remove interferences, the analyte and internal standard are eluted with an appropriate solvent.
-
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A C18 or similar reversed-phase column is commonly used to chromatographically separate Moxonidine from other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used. The instrument is set to monitor specific precursor-to-product ion transitions for both Moxonidine and Moxonidine-d4 in Multiple Reaction Monitoring (MRM) mode.
-
Moxonidine MRM transitions: For example, m/z 242.1 → 206.1 and 242.1 → 199.1.
-
Moxonidine-d4 MRM transitions: The precursor ion will be shifted by +4 Da (m/z 246.1), and the product ions may or may not be shifted depending on the fragmentation pattern. Specific transitions should be optimized by direct infusion of the standard.
-
Data Analysis
The peak area ratio of the analyte (Moxonidine) to the internal standard (Moxonidine-d4) is calculated for all samples. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Moxonidine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of Moxonidine, the following diagrams are provided.
Caption: Workflow for Bioanalytical Quantification using Moxonidine-d4.
An In-depth Technical Guide to the Metabolism and Metabolic Pathways of Moxonidine-d7
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific metabolism and pharmacokinetic studies on Moxonidine-d7 are not extensively available in the public domain. This guide is constructed based on the established metabolic pathways of Moxonidine (B1115) and the well-documented principles of deuterium (B1214612) substitution in drug metabolism, known as the kinetic isotope effect (KIE). The metabolic pathways and quantitative data for this compound described herein are predictive and require empirical validation.
Introduction to Moxonidine and the Role of Deuteration
Moxonidine is a second-generation, centrally acting antihypertensive agent.[1] It selectively binds to imidazoline (B1206853) I1 receptors in the brainstem, reducing sympathetic outflow and consequently lowering blood pressure.[1][2] Unlike older centrally acting antihypertensives, moxonidine shows a lower affinity for α2-adrenergic receptors, which is associated with a more favorable side-effect profile, particularly concerning sedation and dry mouth.[3]
Drug metabolism is a critical aspect of pharmacology, influencing a compound's efficacy, safety, and duration of action. The primary routes of drug metabolism are Phase I (functionalization) and Phase II (conjugation) reactions, often mediated by enzymes such as the Cytochrome P450 (CYP450) superfamily.[4]
Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a technique used in drug development to favorably alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the Kinetic Isotope Effect (KIE). This can lead to a decreased rate of metabolism, longer half-life, reduced formation of potentially toxic metabolites, and a potential shift in metabolic pathways, an effect termed "metabolic switching".
This guide will first detail the known metabolism of moxonidine and then extrapolate these findings to predict the metabolic fate of this compound.
Established Metabolism of Moxonidine
Moxonidine is well-absorbed orally, with renal elimination being the principal route of excretion for the parent drug and its metabolites. While a significant portion of the dose (50-75%) is excreted unchanged, metabolism still plays a role in its clearance. Biotransformation accounts for 10-20% of the administered dose.
Phase I Metabolic Pathways
Phase I metabolism of moxonidine primarily involves oxidation reactions. These reactions occur on both the methyl group of the pyrimidine (B1678525) ring and the imidazoline ring.
The key Phase I metabolites identified in human plasma and urine are:
-
Dehydrogenated Moxonidine (4,5-dehydromoxonidine): This is the major circulating and urinary metabolite. It is formed through oxidation of the imidazoline ring. This metabolite has significantly less antihypertensive activity (approximately 1/10th that of moxonidine).
-
Hydroxymethyl Moxonidine: Results from the oxidation of the methyl group on the pyrimidine ring.
-
Hydroxy Moxonidine: Formed by oxidation on the imidazoline ring. It is considered a precursor to the formation of dehydrogenated moxonidine through the loss of water.
-
Dihydroxy Moxonidine: A product of further oxidation of hydroxy moxonidine.
-
Guanidine (B92328) Derivative: Formed by the opening of the imidazoline ring. This metabolite has very low activity (1/100th that of moxonidine).
The primary metabolic pathway in humans is believed to be the dehydrogenation of the imidazoline ring. The specific CYP450 enzymes responsible for moxonidine metabolism have not been definitively identified.
Phase II Metabolic Pathways
Moxonidine also undergoes limited Phase II metabolism. A cysteine conjugate has been identified, indicating a glutathione (B108866) conjugation pathway.
Quantitative Metabolic Profile of Moxonidine
The following table summarizes the key pharmacokinetic parameters of moxonidine.
| Parameter | Value | Reference |
| Bioavailability | ~88% | |
| Protein Binding | ~7-10% | |
| Volume of Distribution | 1.8 ± 0.4 L/kg | |
| Elimination Half-life | ~2.6 hours | |
| Route of Elimination | >90% renal (in 24h) | |
| Unchanged in Urine | 50-75% | |
| Metabolized Portion | 10-20% |
Visualization of Moxonidine Metabolic Pathway
Caption: Established metabolic pathways of Moxonidine.
Predicted Metabolism of this compound
The term "this compound" implies that seven hydrogen atoms in the moxonidine molecule have been replaced by deuterium. The precise locations of deuteration are critical for predicting metabolic changes. Assuming strategic placement on metabolically active sites, such as the methyl group (-CH3 becoming -CD3) and the imidazoline ring, the KIE is expected to significantly influence the metabolic profile.
Predicted Impact on Phase I Pathways
-
Slowing of Primary Metabolism: The oxidation of the methyl group to form Hydroxymethyl Moxonidine involves C-H bond cleavage. Deuteration at this site (-CD3) would make this bond stronger, thereby decreasing the rate of this reaction. Similarly, deuteration on the imidazoline ring would slow the formation of Hydroxy Moxonidine and, consequently, the major Dehydrogenated Moxonidine metabolite.
-
Metabolic Switching: As the primary oxidative pathways are slowed, metabolism may shift towards alternative, previously minor, pathways. This could lead to an increased relative abundance of metabolites formed through pathways that do not involve C-D bond cleavage, such as the formation of the guanidine derivative via ring opening or direct Phase II conjugation.
-
Increased Parent Drug Exposure: By reducing the rate of metabolic clearance, deuteration is predicted to increase the plasma concentration (AUC) and prolong the elimination half-life of the parent drug, this compound, compared to moxonidine.
Predicted Quantitative Metabolic Profile of this compound
The following table presents a hypothetical comparison of the metabolic profiles.
| Feature | Moxonidine | Predicted this compound | Rationale |
| Elimination Half-life | ~2.6 hours | Increased (>2.6 hours) | KIE reduces rate of metabolic clearance. |
| Parent Drug (AUC) | Baseline | Increased | Slower metabolism leads to higher exposure. |
| Dehydrogenated Metabolite | Major | Reduced | KIE slows precursor formation. |
| Hydroxymethyl Metabolite | Minor | Reduced | KIE slows methyl group oxidation. |
| Guanidine Derivative | Minor | Potentially Increased | Metabolic switching to an alternate pathway. |
Visualization of Predicted this compound Metabolism
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols for Metabolic Investigation
Validating the predicted metabolic profile of this compound would require comparative in vitro and in vivo studies against moxonidine.
In Vitro Metabolism Protocol
Objective: To compare the rate of metabolism and metabolite profile of Moxonidine and this compound in human liver microsomes.
Methodology:
-
Incubation: Human liver microsomes (HLMs) are incubated at 37°C in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor: The reaction is initiated by adding an NADPH-regenerating system.
-
Substrate Addition: Moxonidine or this compound is added to the HLM suspension at various concentrations (e.g., 1-50 µM).
-
Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: Samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent drug and the formation of metabolites.
In Vivo Human Metabolism Study Protocol
Objective: To determine the pharmacokinetics, mass balance, and metabolic profile of this compound in healthy human subjects.
Methodology (based on studies of Moxonidine):
-
Study Design: A single-center, open-label study in a small cohort of healthy volunteers (e.g., n=4-8).
-
Dosing: Subjects receive a single oral dose of radiolabeled [¹⁴C]-Moxonidine-d7.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals for an extended period (e.g., 120 hours post-dose).
-
Radioactivity Measurement: Total radioactivity in all samples is measured by liquid scintillation counting to determine mass balance and routes of excretion.
-
Metabolite Profiling: Plasma and urine samples are profiled using HPLC with radiochemical detection to separate the parent drug and its metabolites.
-
Metabolite Identification: Fractions corresponding to radioactive peaks are collected and analyzed by LC-MS/MS to identify the chemical structures of the metabolites.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its major metabolites are determined over time to calculate key PK parameters (Cmax, Tmax, AUC, t½).
Experimental Workflow Visualization
Caption: Workflow for comparative metabolism studies.
Conclusion
The metabolism of this compound is predicted to differ significantly from that of its non-deuterated parent compound. Based on the kinetic isotope effect, deuteration at key metabolic sites is expected to slow the primary oxidative pathways, leading to a reduction in the formation of the major dehydrogenated metabolite and an overall decrease in metabolic clearance. This would likely result in a longer plasma half-life and greater systemic exposure of the parent drug. Furthermore, a "metabolic switch" to alternative, minor pathways could occur.
This predictive analysis provides a strong scientific rationale for the development of this compound as a potentially improved therapeutic agent. However, these hypotheses must be confirmed through rigorous in vitro and in vivo experimental studies as outlined. Such studies are essential to fully characterize the metabolic and pharmacokinetic profile of this compound and to ascertain its potential clinical benefits.
References
- 1. Moxonidine: pharmacology, clinical pharmacology and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Moxonidine and its Deuterated Analog, Moxonidine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of the core properties of the antihypertensive drug Moxonidine (B1115) and its deuterated analog, Moxonidine-d7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.
Core Properties: A Comparative Analysis
Stable isotope-labeled compounds, such as this compound, are essential tools in pharmaceutical research. While their chemical structure is nearly identical to the unlabeled parent drug, the substitution of hydrogen atoms with deuterium (B1214612) can lead to differences in their physicochemical and pharmacokinetic properties due to the kinetic isotope effect. This effect arises from the mass difference between hydrogen and deuterium, which can influence the rate of chemical reactions, particularly those involving bond cleavage.
Physicochemical Properties
The following table summarizes the key physicochemical properties of unlabeled Moxonidine. Specific experimental data for this compound is not widely available in public literature; however, its properties are expected to be very similar to the unlabeled compound, with a slight increase in molecular weight due to the seven deuterium atoms.
| Property | Unlabeled Moxonidine | This compound (Predicted) |
| Molecular Formula | C₉H₁₂ClN₅O[1][2] | C₉H₅D₇ClN₅O |
| Molecular Weight | 241.68 g/mol [1][2] | Approx. 248.72 g/mol |
| Appearance | White to almost white powder[1] | White to almost white powder |
| Melting Point | 197 – 205ºC[1] | Similar to unlabeled Moxonidine |
| Solubility | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Soluble in PBS (pH 7.2) at approximately 2 mg/ml.[3] | Expected to have similar solubility |
Pharmacokinetic Properties
Deuterium substitution can alter the pharmacokinetic profile of a drug. The primary kinetic isotope effect occurs when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in a metabolic reaction, which can lead to a slower rate of metabolism compared to the carbon-hydrogen (C-H) bond in the unlabeled drug.[4] This can result in a longer half-life and increased exposure to the drug.[5][6][7][8][9]
The table below outlines the known pharmacokinetic parameters of unlabeled Moxonidine. The corresponding parameters for this compound are not empirically documented in publicly available literature but are discussed in the context of the kinetic isotope effect.
| Parameter | Unlabeled Moxonidine | This compound (Potential Impact) |
| Bioavailability | 88% | May be increased if first-pass metabolism is reduced. |
| Protein Binding | 7.2–10%[2] | Unlikely to be significantly different. |
| Metabolism | 10–20% metabolized, primarily via oxidation.[2][10] | The rate of metabolism may be slower if deuteration occurs at a site of metabolic oxidation. This could lead to a decreased formation of metabolites like 4,5-dehydromoxonidine and hydroxymethyl-moxonidine.[10][11][12] |
| Elimination Half-life | ~2.2–2.8 hours[2] | May be prolonged due to a slower rate of metabolism. |
| Excretion | Primarily renal (90%), with a small fraction in feces (~1%).[2] | The route of excretion is unlikely to change, but the proportion of unchanged drug versus metabolites in urine may be altered. |
Mechanism of Action and Signaling Pathway
Moxonidine is a selective agonist for the imidazoline (B1206853) I1 receptor, which is primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem.[2] Its binding to these receptors leads to a reduction in sympathetic nervous system activity, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[2][10] Moxonidine has a significantly higher affinity for the I1-imidazoline receptor compared to the α2-adrenergic receptor, which is believed to contribute to its more favorable side-effect profile compared to older centrally-acting antihypertensives like clonidine.[2]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Moxonidine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Moxonidine in Human Plasma by LC-MS/MS Using Moxonidine-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of moxonidine (B1115) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Moxonidine-d7, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1][2] It exhibits high selectivity for imidazoline (B1206853) I1 receptors in the brainstem, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[3] Accurate and reliable quantification of moxonidine in biological matrices is crucial for clinical and preclinical drug development.
This application note describes a robust and sensitive LC-MS/MS method for the determination of moxonidine in human plasma. The use of this compound as an internal standard (IS) effectively compensates for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. The sample preparation is streamlined using a solid-phase extraction (SPE) procedure, allowing for high-throughput analysis.
Experimental
-
Moxonidine reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of moxonidine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the moxonidine stock solution in a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 methanol/water to achieve a final concentration suitable for spiking into plasma samples.
-
To 0.5 mL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Condition an SPE cartridge (e.g., Hypurity C8) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of water, followed by two washes with 1.0 mL of 5% methanol in water.
-
Dry the cartridge for approximately 2 minutes under vacuum.
-
Elute the analyte and internal standard with 0.2 mL of the mobile phase.
-
Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | Hypurity C8, 100 x 4.6 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (85:15, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C |
| Run Time | ~3 minutes[1] |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Moxonidine | Q1: 242.05 Da -> Q3: 206.1 Da, 199.05 Da (sum of transitions used for quantification)[2] |
| This compound (Predicted) | Q1: 249.09 Da -> Q3: 213.1 Da, 206.09 Da (predicted based on a +7 Da shift from Moxonidine) |
| Dwell Time | 200 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The method was validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect. While the following data is based on studies using Clonidine as an internal standard, similar performance is expected with this compound due to its analogous chemical properties.
Table 2: Quantitative Performance Characteristics
| Parameter | Result |
| Linearity | |
| Calibration Range | 5.004 - 10345.023 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x²[2] |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[1] |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery & Matrix Effect | |
| Recovery | Consistent and reproducible, approximately 40%[1] |
| Matrix Effect | Compensated by the internal standard, with a matrix factor ratio near 1[1] |
Diagrams
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
References
Application Note: Pharmacokinetic Analysis of Moxonidine in Human Plasma Using Moxonidine-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Moxonidine (B1115) in human plasma, employing its deuterated analog, Moxonidine-d7, as an internal standard (IS). The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for pharmacokinetic studies. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Moxonidine.
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent.[1] It selectively binds to the imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla of the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1][2] Accurate determination of Moxonidine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Pharmacokinetic Parameters of Moxonidine
Moxonidine is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached between 0.5 and 2 hours post-dose.[3][4] The drug exhibits a bioavailability of approximately 88%, indicating minimal first-pass metabolism.[1] The elimination half-life of Moxonidine is approximately 2.12 to 2.8 hours.[1] The primary route of elimination is renal excretion.[3][4]
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [3][4] |
| Cmax (Peak Plasma Concentration) after 0.2 mg dose | 1.29 ± 0.32 ng/mL | |
| Elimination Half-Life (t½) | 2.12 ± 0.58 hours | |
| Oral Bioavailability | ~88% | [1] |
| Plasma Protein Binding | ~7% | [1] |
| Volume of Distribution (Vd) | 1.8 ± 0.4 L/kg | [1] |
| Oral Clearance (CL/F) | 830 ± 171 mL/min |
Experimental Protocols
Bioanalytical Method
The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Moxonidine in human plasma.
Materials and Reagents:
-
Moxonidine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypurity C8, 100 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 6 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Moxonidine | 242.1 | 206.1 |
| This compound (Internal Standard) | 249.1 | 213.1 |
Note: The MRM transition for this compound is a theoretical value and should be optimized experimentally.
Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Moxonidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Moxonidine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Solid Phase Extraction):
-
To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.
-
Add 200 µL of 1% formic acid in water and vortex.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analytes with 500 µL of the mobile phase.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
Visualizations
Caption: Workflow for the solid-phase extraction of Moxonidine from human plasma.
Caption: Simplified signaling pathway for the antihypertensive action of Moxonidine.
References
Application Note & Protocol: Development and Validation of a Bioanalytical Method for Moxonidine in Human Plasma using Moxonidine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline (B1206853) I1 receptors.[1][2] Accurate and reliable quantification of Moxonidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the development and validation of a sensitive and robust bioanalytical method for the determination of Moxonidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Moxonidine-d7, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4][5]
The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[4] These standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[3][6] This minimizes the impact of matrix effects and other sources of variability, leading to more reliable data.[4][5]
Experimental Protocols
Materials and Reagents
-
Moxonidine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Analytical column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.
-
Data acquisition and processing software.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Moxonidine and this compound reference standards.
-
Dissolve each in a 10 mL volumetric flask with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Moxonidine stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards. A typical concentration range could be 0.1 to 100 ng/mL.
-
Prepare at least four levels of quality control (QC) samples (e.g., LLOQ, low, mid, and high concentrations) in the same manner.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the IS working solution (this compound) and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
HPLC Conditions:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxonidine: m/z 242.1 → 206.1 (Quantifier), 242.1 → 199.1 (Qualifier)
-
This compound: m/z 249.1 → 213.1 (Quantifier)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation: Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1 - 9.5% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | -5.2 to 6.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | -4.8 to 7.3% |
| Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Complies |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Moxonidine quantification.
Logic of Internal Standard Correction
Caption: Ratiometric correction using an internal standard.
References
Application Notes and Protocols for Moxonidine-d7 Sample Preparation in Biological Matrices
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction of Moxonidine (B1115) and its deuterated internal standard, Moxonidine-d7, from biological matrices, primarily human plasma. The described methods, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Moxonidine is a centrally acting antihypertensive drug.[1] Accurate and reliable quantification of Moxonidine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This compound, a stable isotope-labeled analog, is the preferred internal standard (IS) for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing. The choice of sample preparation technique is critical for achieving high recovery, minimizing matrix interference, and ensuring the sensitivity and robustness of the analytical method. This document outlines three commonly employed sample preparation techniques for Moxonidine analysis.
Comparative Quantitative Data
The selection of a sample preparation method often depends on the desired balance between sample cleanliness, recovery, throughput, and cost. The following table summarizes key performance parameters for the described techniques based on published literature.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 40% | Method dependent | Method dependent |
| Lower Limit of Quantification (LOQ) | 5 pg/mL | 0.01976 ng/mL[2] | Not explicitly stated for Moxonidine |
| Linearity Range | 5.004 to 10345.023 pg/mL | 0.01976 to 9.88 ng/mL | Not explicitly stated for Moxonidine |
| Matrix Effect | Low matrix effects reported | Potential for matrix effects | High potential for matrix effects |
| Throughput | Moderate to high (can be automated) | Low to moderate | High |
| Selectivity | High | Moderate to high | Low |
| Cost | High (cartridges) | Low (solvents) | Low (solvents) |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, resulting in low matrix effects and high sensitivity.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol:
This protocol is based on a method for the determination of Moxonidine in human plasma.
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
This compound internal standard (IS) solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Bond Elut Plexa (30mg, 1CC) SPE cartridges
-
Positive pressure or vacuum manifold
Procedure:
-
To 0.500 mL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of this compound IS solution and vortex. For the blank sample, add 50 µL of the diluent (e.g., 50% methanol in water).
-
Add 0.500 mL of water to the sample and vortex.
-
Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry out between steps.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of water, followed by two washes with 1.0 mL of 5% methanol in water.
-
Dry the cartridge for approximately 2 minutes under vacuum or positive pressure.
-
Elute the analytes with 0.200 mL of the mobile phase (e.g., Acetonitrile (B52724) and 10 mmol ammonium (B1175870) acetate).
-
Centrifuge the eluate at 4000 rpm for 5 minutes at 4.0°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method for sample cleanup.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protocol:
This protocol is adapted from a method for the determination of Moxonidine in human plasma.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
Sodium hydrogen carbonate solution
-
Ethyl acetate, HPLC grade
-
Mobile phase for reconstitution
Procedure:
-
Pipette a specific volume of plasma sample into a clean glass tube.
-
Add a known amount of this compound IS solution.
-
Add sodium hydrogen carbonate solution to basify the sample.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for an adequate time to ensure thorough extraction.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation technique, involving the addition of an organic solvent or an acid to precipitate plasma proteins. While rapid, it offers the least sample cleanup and may result in significant matrix effects.
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow.
Protocol:
This protocol is a general procedure based on methods using acetonitrile for protein precipitation.
Materials:
-
Human plasma or blood
-
This compound internal standard (IS) solution
-
Acetonitrile, HPLC grade
-
Mobile phase for reconstitution
Procedure:
-
In a polypropylene tube, add a specific volume of the biological sample (e.g., plasma or blood).
-
Add a known amount of this compound IS solution.
-
Add acetonitrile to the sample, typically in a 1:1 or 2:1 volume ratio to the sample, to precipitate the proteins.
-
Vortex the mixture vigorously for about 1 minute.
-
Centrifuge the sample at high speed (e.g., >10,000 rpm) for approximately 15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the study. SPE offers the cleanest extracts and highest sensitivity, making it ideal for methods requiring low limits of quantification. LLE provides a good balance between cost and cleanliness. PPT is a high-throughput and straightforward method, but it is more susceptible to matrix effects and may not be suitable for assays demanding high sensitivity. Method validation, including assessment of recovery and matrix effects, is essential for any chosen sample preparation protocol to ensure accurate and reliable results.
References
Application Notes and Protocols for the Quantification of Moxonidine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the sensitive and accurate quantification of moxonidine (B1115) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Moxonidine is a second-generation, centrally-acting antihypertensive drug. It selectively activates imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla of the brainstem, leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure.[1][2] Accurate measurement of moxonidine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity for the quantification of drugs in complex biological matrices like plasma.[3][4]
Signaling Pathway of Moxonidine
Moxonidine's primary mechanism of action involves its agonistic activity on the I1-imidazoline receptor. This interaction triggers a signaling cascade that ultimately results in the inhibition of sympathetic outflow from the central nervous system. This pathway is distinct from that of older centrally-acting antihypertensives, which primarily target α2-adrenergic receptors, explaining moxonidine's more favorable side-effect profile.[1][5] The signaling cascade involves arachidonic acid and phospholipid pathways.[6]
Figure 1: Simplified signaling pathway of Moxonidine's antihypertensive action.
Experimental Protocols
This section details the materials and methods for the quantification of moxonidine in plasma. Two common sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Materials and Reagents
-
Moxonidine reference standard
-
Clonidine (Internal Standard, IS) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) or Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
SPE cartridges (e.g., C8 or mixed-mode cation exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
SPE is a reliable method for sample clean-up, providing high recovery and reduced matrix effects.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (Clonidine).
-
Add 500 µL of water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Hypurity C8) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of water.
-
Wash the cartridge twice with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for approximately 2 minutes.
-
-
Elution:
-
Elute moxonidine and the internal standard with 200 µL of the mobile phase.
-
-
Post-Elution:
-
Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LLE is a classic extraction technique that is also effective for moxonidine quantification.
-
Sample Pre-treatment:
-
To a clean microcentrifuge tube, add 500 µL of plasma.
-
Add 50 µL of the internal standard working solution (Clonidine).
-
Add sodium hydrogen carbonate solution.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of moxonidine in plasma.
Figure 2: General workflow for Moxonidine quantification in plasma by LC-MS/MS.
Chromatographic Conditions
-
Column: Hypurity C8 (100 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 10 mmol Ammonium Acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Spray Voltage: 4000-5500 V.
-
Source Temperature: 500-600°C.
-
Collision Gas: Nitrogen.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the LC-MS/MS method for moxonidine quantification.
Table 1: Calibration Curve and Limits
| Parameter | Value | Reference |
| Linearity Range | 5.004 - 10345.023 pg/mL | [1][6] |
| 0.01976 - 9.88 ng/mL | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Weighting Factor | 1/x² | [1][6] |
| Lower Limit of Quantification (LLOQ) | 5.004 pg/mL | [1] |
| 0.01976 ng/mL | [4] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (pg/mL) | Precision (%CV) | Accuracy (%) | Reference |
| LLOQ QC | 5.004 | 11 | 101.5 | |
| Low QC | ~15 | 5 | 96.4 | |
| Medium QC | ~4000 | 8 | 102.5 | |
| High QC | ~8000 | 2 | 102.6 |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Note | Reference |
| Recovery | ~40% | Consistent and reproducible | |
| Matrix Effect | Compensated by IS | IS normalized matrix factor within acceptable limits |
Table 4: Stability
| Stability Condition | Duration | Reference |
| Bench-top (Ambient) | 6 hours | |
| Freeze-Thaw | 4 cycles | |
| Wet Extract | 25 hours | |
| Long-term in Plasma (-70°C) | 24 days | |
| Autosampler | 28 hours |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of moxonidine in human plasma. The detailed protocols for sample preparation using either SPE or LLE, along with the optimized chromatographic and mass spectrometric conditions, can be readily implemented in a bioanalytical laboratory. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and stability, making it well-suited for supporting clinical and research studies involving moxonidine.
References
- 1. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 2. I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of moxonidine: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Moxonidine-d7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Moxonidine-d7 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of moxonidine (B1115). Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of experimental workflows.
Introduction
Moxonidine is a centrally acting antihypertensive drug.[1] Understanding its metabolic fate is crucial for drug development. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern bioanalysis, offering high accuracy and precision in quantifying drug concentrations in complex biological matrices.[2][3] This document outlines the application of this compound in key drug metabolism studies.
Moxonidine Metabolism Overview
Moxonidine undergoes both Phase I and Phase II metabolism. The primary metabolic pathways involve oxidation of the imidazoline (B1206853) ring and the methyl group on the pyrimidine (B1678525) ring, as well as conjugation.[4][5]
Major Metabolites of Moxonidine:
-
Dehydrogenated moxonidine
-
Hydroxymethyl moxonidine
-
Hydroxy moxonidine
-
Dihydroxy moxonidine
-
Cysteine conjugate
Dehydrogenated moxonidine is the major urinary and circulating metabolite in humans.
Application 1: Quantitative Bioanalysis of Moxonidine in Plasma using LC-MS/MS
This compound is an ideal internal standard for the quantification of moxonidine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and co-elution with the analyte, which compensates for matrix effects and variability in sample processing.
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Moxonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve moxonidine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the moxonidine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column (e.g., Hypurity C8, 100 x 4.6 mm) is often used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Data Presentation
Table 1: LC-MS/MS Parameters for Moxonidine and this compound
| Parameter | Moxonidine | This compound (Predicted) |
| Precursor Ion (Q1) m/z | 242.1 | 249.1 |
| Product Ion (Q3) m/z | 206.1, 199.1 | 213.1, 206.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Cone Voltage (V) | Optimized for specific instrument | Optimized for specific instrument |
Note: The this compound mass transitions are predicted based on the likely deuteration on the methoxy (B1213986) and methyl groups. These values should be confirmed experimentally.
Table 2: Calibration Curve for Moxonidine Quantification
| Concentration (ng/mL) | Peak Area Ratio (Moxonidine/Moxonidine-d7) |
| 0.05 | Example Value |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
A linear regression with a weighting factor (e.g., 1/x²) is typically used.
Workflow Diagram
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Moxonidine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Moxonidine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for assay, impurity profiling, and stability testing.
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent. It acts as a selective agonist at the imidazoline (B1206853) I1 receptor, leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Moxonidine drug products. HPLC is a powerful technique for the analysis of Moxonidine due to its high resolution, sensitivity, and specificity.
Chromatographic Methods
Several HPLC methods have been developed for the determination of Moxonidine, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC) techniques.
Reversed-Phase HPLC Method
A common approach for the analysis of Moxonidine is reversed-phase HPLC. This method is suitable for the determination of Moxonidine in tablets.
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
A HILIC method has been developed for the simultaneous analysis of Moxonidine and its impurities.[2][3] This method is particularly useful for separating polar compounds.
Data Presentation
The following tables summarize the chromatographic conditions and validation parameters for different HPLC methods for Moxonidine analysis.
Table 1: Chromatographic Conditions for Moxonidine Analysis
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC | Method 3: HILIC |
| Stationary Phase | ODS(3) column (4.6 mm × 250 mm, 5 µm) | ZY1104 XWG-C18 | Zorbax RX-SIL (250 mm × 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Sodium acetate (B1210297) buffer-methanol (60:40) | Methanol (B129727), water, and 0.2mol/L (NH4)2SO4 (1:0.68:0.72, pH=7.7)[4] | Acetonitrile (B52724) and 40 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.8) (80:20 v/v)[2][3] |
| Flow Rate | 0.8 mL/min | Not Specified | 1 mL/min[2][3] |
| Detection Wavelength | 222 nm | 254 nm[4] | 255 nm[2][3] |
| Column Temperature | Not Specified | Not Specified | 25 °C[2][3] |
| Internal Standard | Not Specified | Phenol[4] | Not Specified |
Table 2: Method Validation Data for Moxonidine Analysis
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC | Method 3: HILIC |
| Linearity Range | 1-2300 µg/mL | 4-100 mg/L[4] | Not Specified (r ≥ 0.9976)[2][3] |
| Correlation Coefficient (r) | 0.9996 | 0.9998[4] | ≥ 0.9976[2][3] |
| Accuracy (% Recovery) | 99.8% | 99.8%[4] | 99.04%–101.54% (for Moxonidine)[3] |
| Precision (RSD) | Not Specified | 0.79%[4] | 0.56%–2.55%[2][3] |
| Limit of Detection (LOD) | 1.16 ng | 10 ng[4] | Below 0.1% for impurities[2][3] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Below 0.1% for impurities[2][3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Moxonidine Tablets
This protocol is based on a method developed for the content and content uniformity of Moxonidine hydrochloride tablets.
1. Materials and Reagents
-
Moxonidine Hydrochloride Reference Standard
-
Moxonidine Hydrochloride Tablets
-
Methanol (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Water (HPLC grade)
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with UV detector
-
ODS(3) column (4.6 mm × 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Sodium Acetate Buffer: Prepare a suitable concentration of sodium acetate buffer and adjust the pH as required.
-
Mobile Phase: Mix the sodium acetate buffer and methanol in a 60:40 ratio. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh a suitable amount of Moxonidine Hydrochloride Reference Standard and dissolve it in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and finely powder a number of Moxonidine tablets. Accurately weigh a portion of the powder equivalent to a single dose of Moxonidine and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.
4. Chromatographic Procedure
-
Set the HPLC system with the chromatographic conditions specified in Table 1 (Method 1).
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the content of Moxonidine in the tablets by comparing the peak area of the sample with the peak area of the standard.
Protocol 2: Stability-Indicating HILIC Method for Moxonidine and its Impurities
This protocol is based on a validated HILIC method for the analysis of Moxonidine and its four impurities.[2][3]
1. Materials and Reagents
-
Moxonidine Reference Standard and its impurities (A, B, C, and D)
-
Moxonidine Tablets
-
Acetonitrile (HPLC grade)
-
Ammonium Formate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade)
2. Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
pH meter
3. Preparation of Solutions
-
Ammonium Formate Buffer (40 mM, pH 2.8): Dissolve an appropriate amount of ammonium formate in water and adjust the pH to 2.8 with formic acid.[2][3]
-
Mobile Phase: Mix acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio.[2][3] Filter and degas the mobile phase.
-
Standard Solution: Prepare a stock solution of Moxonidine and its impurities in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Sample Solution: Prepare the sample solution from the tablets as described in Protocol 1, using the mobile phase as the diluent.
4. Forced Degradation Study
-
To assess the stability-indicating nature of the method, forced degradation studies should be performed.
-
Subject the Moxonidine drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), thermal stress (e.g., 80°C), and photolytic stress (e.g., UV light).
-
Analyze the stressed samples using the developed HILIC method to ensure that the degradation product peaks are well-resolved from the main Moxonidine peak.
5. Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1 (Method 3).
-
Inject the standard and sample solutions.
-
The separation and analysis of Moxonidine and its four impurities should be achieved within 12 minutes.[2][3]
Visualization of Experimental Workflows
References
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC Determination of Moxonidine Hydrochloride Tablets: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Improving sensitivity of Moxonidine detection with Moxonidine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Moxonidine-d7 to improve the sensitivity of Moxonidine (B1115) detection.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard over other compounds like Clonidine?
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte (Moxonidine), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows it to more accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy. While compounds like Clonidine have been used, they may not perfectly mimic the behavior of Moxonidine in all matrices, potentially leading to less accurate quantification.[1]
Q2: What are the expected precursor and product ions for Moxonidine and this compound?
For Moxonidine, the protonated molecule [M+H]⁺ is typically observed at m/z 242.05.[2] Common product ions for Multiple Reaction Monitoring (MRM) are m/z 206.1 and m/z 199.05.[2]
For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 249.05 (242.05 + 7). The product ions would also be shifted by +7 Da, assuming the deuterium (B1214612) labels are on a part of the molecule that is retained in the fragments. Therefore, the expected product ions would be m/z 213.1 and m/z 206.05. It is crucial to optimize these transitions on your specific instrument.
Q3: What is a typical linear range for a Moxonidine quantification assay?
Published LC-MS/MS methods for Moxonidine have demonstrated a broad linear range, often from as low as 5.0 pg/mL to over 10,000 pg/mL in plasma.[2] A highly sensitive method can achieve a lower limit of quantification (LLOQ) of 0.01976 ng/mL (19.76 pg/mL).[3] The specific range will depend on the sensitivity of your instrument and the sample preparation method used.
Troubleshooting Guides
Issue 1: Poor Sensitivity or High Lower Limit of Quantification (LLOQ)
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization: | Moxonidine is a basic polar molecule and ionizes best in positive ion mode.[2] Ensure your mass spectrometer is set to positive electrospray ionization (ESI+). |
| Inefficient Sample Extraction: | Due to its polar nature, Moxonidine recovery can be challenging. Solid-phase extraction (SPE) is a commonly used and effective method. Protein precipitation is a simpler but potentially less clean method.[4] If recovery is low (~40%), focus on ensuring it is consistent and reproducible across samples. |
| Matrix Effects: | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of Moxonidine. See the dedicated troubleshooting section on matrix effects below. |
| Incorrect MS/MS Transitions: | Ensure you are using the most intense and specific MRM transitions for both Moxonidine and this compound. Infuse a standard solution of each compound individually to optimize the precursor and product ion settings. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation: | Automate liquid handling steps where possible. Ensure complete mixing at each stage. If using SPE, ensure consistent conditioning, loading, washing, and elution steps for all samples. |
| Matrix Effects: | Even with a deuterated internal standard, significant and variable matrix effects can impact precision.[1] See the dedicated troubleshooting section below. |
| Internal Standard Issues: | Verify the concentration and purity of your this compound stock solution. Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration early in the sample preparation process. |
| Chromatographic Issues: | Poor peak shape (e.g., tailing, splitting) can lead to inconsistent integration. Inspect your column for degradation, check for leaks in the LC system, and ensure mobile phase compatibility with your analyte and column. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Poorly Prepared Calibration Curve: | Prepare calibration standards in the same matrix as your samples (e.g., blank plasma). Use a sufficient number of calibration points to cover your expected concentration range. A weighting factor, such as 1/x², is often used for broad dynamic ranges.[2] |
| Interference from Metabolites: | Moxonidine is metabolized in the body, with the dehydrogenated form being a major metabolite.[5][6] Ensure your chromatographic method separates Moxonidine from its metabolites to prevent co-elution and potential interference. |
| Cross-talk between MRM Transitions: | If the MRM transitions for Moxonidine and this compound are too close, there might be "cross-talk" where the signal from one interferes with the other. This is less likely with a +7 Da mass difference but should be checked by injecting high concentrations of each compound separately and monitoring the other's MRM channel. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline based on common practices for Moxonidine extraction.
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of this compound internal standard working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Moxonidine and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Moxonidine analysis. These should be optimized on your specific instrumentation.
| Parameter | Value | Reference |
| LC Column | Hypurity C8, 100 x 4.6 mm | [2] |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate (85:15, v/v) | |
| Flow Rate | 0.5 - 1.0 mL/min | [7] |
| Injection Volume | 10 µL | |
| Ionization Mode | ESI Positive | [2] |
| MRM Transition (Moxonidine) | 242.05 -> 206.1 | [2] |
| MRM Transition (this compound) | 249.05 -> 213.1 | Inferred |
Data Presentation
Table 1: MRM Transitions for Moxonidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Moxonidine | 242.05 | 206.1 | Positive |
| Moxonidine | 242.05 | 199.05 | Positive |
| This compound | 249.05 | 213.1 | Positive |
Table 2: Example Linearity Data for Moxonidine in Plasma
| Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| 5.0 (LLOQ) | 95.5 | 8.2 |
| 10.0 | 98.2 | 6.5 |
| 500.0 | 101.5 | 4.1 |
| 5000.0 | 102.1 | 3.5 |
| 10000.0 (ULOQ) | 97.9 | 5.3 |
This is example data and may not reflect the performance of all assays.
Visualizations
Caption: Experimental workflow for Moxonidine quantification.
Caption: Troubleshooting logic for poor sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Moxonidine and its Metabolites
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the chromatographic separation of Moxonidine and its key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Moxonidine that I should expect to see in my samples?
A1: Moxonidine undergoes both Phase I and Phase II metabolism. The primary metabolic pathway involves oxidation. The major metabolites identified in human plasma and urine are:
-
Dehydrogenated Moxonidine (M1): This is often the major circulating and urinary metabolite.[1][2] It is formed by the loss of water from the hydroxy metabolite.[3]
-
Hydroxymethyl Moxonidine (M5): Results from oxidation of the methyl group on the pyrimidine (B1678525) ring.[1][2]
-
Hydroxy Moxonidine (M3): Formed by oxidation on the imidazoline (B1206853) ring.
-
Dihydroxy Moxonidine (M4): A further oxidation product.
-
Cysteine Conjugate (M6): A Phase II metabolite.
Parent Moxonidine is typically the most abundant component found in urine samples. The antihypertensive effects of the 4,5-dehydromoxonidine and guanidine (B92328) derivative metabolites are significantly lower than that of Moxonidine itself.
Metabolic Pathway of Moxonidine
The following diagram illustrates the primary metabolic transformations of Moxonidine.
Troubleshooting Chromatographic Issues
This section addresses common problems encountered during the analysis of Moxonidine and its metabolites.
Q2: I'm observing significant peak tailing for Moxonidine. What is the cause and how can I fix it?
A2: Peak tailing for Moxonidine, a basic compound, is most commonly caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns (e.g., C18, C8).
Root Causes & Solutions:
-
Silanol Interactions: At mid-range pH, residual silanol groups on the column packing are ionized and can strongly interact with the basic Moxonidine molecule, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5. Moxonidine has a pKa of approximately 7.26. By operating at a pH at least 2 units below the pKa, both the analyte and the silanol groups will be protonated, minimizing unwanted ionic interactions. An acidic mobile phase is a common strategy in published methods for Moxonidine.
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated, or end-capped column. These columns have fewer accessible silanol groups, reducing the chance for secondary interactions.
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Q3: How can I improve the resolution between Moxonidine and its closely eluting metabolites, like Dehydrogenated Moxonidine?
A3: Achieving good resolution between structurally similar compounds requires careful optimization of several chromatographic parameters.
-
Optimize Organic Modifier: The choice and concentration of the organic solvent are critical.
-
Acetonitrile vs. Methanol (B129727): Acetonitrile generally provides sharper peaks and lower viscosity, but methanol can offer different selectivity. If resolution is poor with acetonitrile, try substituting with methanol or using a mixture of both.
-
Gradient Optimization: A shallower gradient (slower increase in organic solvent percentage) will increase run time but can significantly improve the resolution of closely eluting peaks.
-
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state and retention of Moxonidine and its metabolites differently, potentially improving their separation. Experiment with the pH in the 2.5-4.0 range.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, a different stationary phase may be required.
-
HILIC Column: For polar compounds like Moxonidine and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase. A HILIC method using a silica (B1680970) column with an acetonitrile-rich mobile phase has been successfully used to separate Moxonidine from its impurities.
-
Different Reversed-Phase Chemistry: Consider a column with a different bonding chemistry, such as a polar-embedded phase, which can offer unique selectivity for basic compounds.
-
-
Reduce Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure.
Q4: My detector response is low. How can I increase the sensitivity for Moxonidine and its metabolites?
A4: Low sensitivity can be addressed by optimizing both chromatographic and detector conditions.
-
Detector Wavelength: For UV detection, ensure you are using the optimal wavelength. Moxonidine has absorbance maxima around 255-256 nm, which is a common wavelength used in published methods.
-
Mobile Phase Compatibility: Ensure your mobile phase additives are compatible with your detector. For LC-MS/MS, use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Ionization Mode (for MS): For mass spectrometry, Moxonidine and its metabolites ionize well in positive electrospray ionization (ESI+) mode.
-
Sample Preparation: Improve your sample clean-up process (e.g., using Solid Phase Extraction - SPE) to remove matrix components that can cause ion suppression in MS or interfere with UV detection.
Experimental Protocols & Data
This section provides example starting conditions for method development. Parameters should be optimized for your specific instrumentation and application.
Table 1: Example HPLC and UPLC Method Parameters
| Parameter | HPLC Method Example | UPLC Method Example | LC-MS/MS Method Example |
| Column | Zorbax RX-SIL, 250x4.6 mm, 5 µm (HILIC) | Hypersil Gold aq C18, 100x2.1 mm, 1.9 µm | Hypurity C8, 100x4.6 mm |
| Mobile Phase A | 40 mM Ammonium Formate (pH 2.8) | 10 mM Ammonium Acetate (pH 3.43) | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Composition | 20:80 (A:B) Isocratic | 99.1:0.9 (A:B) Isocratic | 25:75 (A:B) Isocratic |
| Flow Rate | 1.0 mL/min | 0.87 mL/min | Not Specified |
| Detection | UV at 255 nm | UV at 255 nm | ESI+ MRM |
| Temperature | 25°C | Not Specified | Not Specified |
Table 2: Physicochemical Properties of Moxonidine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₅O | [PubChem] |
| Molecular Weight | 241.68 g/mol | [PubChem] |
| pKa (Strongest Basic) | 7.26 | [DrugBank] |
| logP | 1.01 - 1.54 | [DrugBank] |
| Water Solubility | 0.114 - 1.3 mg/mL | [DrugBank, Patents] |
References
Technical Support Center: Moxonidine-d7 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Moxonidine-d7 in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Moxonidine (B1115) and its deuterated internal standard, this compound, in biological matrices?
A1: The primary stability concerns for Moxonidine and this compound in biological matrices such as plasma and blood include:
-
Metabolic Degradation: Moxonidine can be metabolized through oxidation of the methyl group or the imidazoline (B1206853) ring, leading to the formation of various metabolites. The major circulating metabolite is dehydrogenated moxonidine.[1][2] Phase II metabolism can also occur, resulting in conjugates like a cysteine conjugate.[1][2]
-
Chemical Instability: Forced degradation studies have shown that moxonidine is susceptible to degradation under acidic and basic hydrolytic conditions.[3][4]
-
General Factors Affecting Stability: Like many analytes, the stability of Moxonidine and this compound can be influenced by temperature, pH, and light exposure during sample collection, processing, and storage.[5][6]
Q2: Are there any specific stability issues related to the use of this compound as an internal standard?
A2: While this compound is a suitable internal standard for Moxonidine quantification, deuterated internal standards, in general, can present certain challenges:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can sometimes exchange with protons from the surrounding matrix, particularly in aqueous environments. This can lead to a decrease in the concentration of the deuterated internal standard and an artificial increase in the concentration of the unlabeled analyte.
-
Chromatographic Separation: A slight difference in retention time between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect. If this separation leads to differential matrix effects (i.e., the analyte and internal standard experience different levels of ion suppression or enhancement), it can compromise the accuracy of the results.
Q3: What are the known degradation products of Moxonidine?
A3: The known degradation products and metabolites of moxonidine include:
-
Oxidation Products: Hydroxymethyl moxonidine, hydroxy moxonidine, and dihydroxy moxonidine are formed through oxidation.[1][2]
-
Dehydrogenated Moxonidine: This is a major metabolite found in both urine and plasma.[1][2]
-
Guanidine Derivative: Formed by the opening of the imidazoline ring.[4]
-
Conjugates: A cysteine conjugate has been identified as a phase II metabolite.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor recovery of this compound | Instability of the internal standard during sample processing or storage. | 1. Evaluate Bench-Top Stability: Assess the stability of this compound in the biological matrix at room temperature over a period equivalent to your sample preparation time. 2. Check Freeze-Thaw Stability: Subject spiked samples to multiple freeze-thaw cycles to determine if repeated freezing and thawing affects the integrity of this compound. 3. Assess Long-Term Stability: Analyze spiked samples stored at the intended long-term storage temperature for an extended period. |
| High variability in analyte/internal standard ratio | Differential stability of Moxonidine and this compound. | 1. Investigate Matrix Effects: Perform post-extraction addition experiments to evaluate if the matrix is causing differential ion suppression or enhancement between the analyte and the internal standard. 2. Optimize Chromatography: Adjust the chromatographic conditions to ensure co-elution of Moxonidine and this compound. |
| Appearance of unknown peaks in the chromatogram | Degradation of Moxonidine or this compound. | 1. Perform Forced Degradation Studies: Subject Moxonidine and this compound to stress conditions (acid, base, oxidation, light, heat) to generate potential degradation products. 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent compounds from their degradation products. |
| Gradual decrease in Moxonidine/Moxonidine-d7 concentration over time in stored samples | Long-term instability in the biological matrix at the storage temperature. | 1. Verify Storage Conditions: Ensure samples are consistently stored at the correct temperature. 2. Re-evaluate Long-Term Stability: Conduct a thorough long-term stability study for a duration that covers the expected storage time of your study samples. |
Quantitative Data Summary
The following table summarizes the stability of Moxonidine in human plasma under various conditions.
| Stability Test | Matrix | Analyte Concentration | Storage Condition | Duration | Result (% Recovery or % Change) |
| Freeze-Thaw Stability | Human Plasma | Low QC, High QC | 3 cycles (-20°C to RT) | N/A | Within acceptable limits |
| Bench-Top Stability | Human Plasma | Low QC, High QC | Room Temperature | 6 hours | Within acceptable limits |
| Long-Term Stability | Human Plasma | Low QC, High QC | -70°C | 90 days | Within acceptable limits |
Experimental Protocols
Protocol for Bench-Top and Freeze-Thaw Stability Assessment
This protocol outlines the procedure for evaluating the stability of Moxonidine and this compound in a biological matrix (e.g., human plasma) during sample handling and storage.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Moxonidine and this compound stock solutions
-
Quality control (QC) samples (low and high concentrations)
-
Calibrators
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
1. Bench-Top Stability: a. Thaw frozen blank matrix and QC samples at room temperature. b. Aliquot the QC samples (low and high concentrations) into separate tubes. c. Keep the aliquots at room temperature for a predefined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours). d. At each time point, process and analyze the samples along with a freshly prepared set of calibrators and QC samples. e. Calculate the concentration of the stored QC samples and compare them to the nominal concentrations.
2. Freeze-Thaw Stability: a. Aliquot QC samples (low and high concentrations) into multiple tubes. b. Freeze all aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 24 hours. c. Thaw a set of QC samples completely at room temperature. d. Refreeze the thawed samples for at least 12 hours. This completes one freeze-thaw cycle. e. Repeat the freeze-thaw process for the desired number of cycles (typically 3-5). f. After the final thaw, analyze the samples along with a freshly prepared set of calibrators and QC samples that have not undergone freeze-thaw cycles. g. Calculate the concentrations and compare them to the nominal values.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified degradation pathway of Moxonidine.
References
Common pitfalls in using deuterated internal standards
Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered when using deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards?
A1: The most frequent issues encountered include:
-
Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[1][2]
-
Chromatographic Shift: The deuterated internal standard and the analyte exhibiting slightly different retention times during chromatographic separation.[1][3][4]
-
Differential Matrix Effects: The analyte and the internal standard experiencing varying degrees of ion suppression or enhancement from components in the sample matrix.
-
Purity Issues: The presence of unlabeled analyte or other impurities within the deuterated internal standard material.
-
In-source Instability: The deuterated internal standard showing different stability or fragmentation patterns compared to the analyte within the mass spectrometer's ion source.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Workflow: Inaccurate Quantification
Issue 2: Isotopic Exchange (H/D Back-Exchange)
Question: Why is my deuterated internal standard losing its deuterium label?
Answer: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This can lead to an underestimation of the internal standard signal and an overestimation of the analyte concentration.
Factors Promoting Isotopic Exchange:
-
pH: The rate of exchange is highly dependent on pH and increases significantly in acidic or basic conditions.
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.
-
Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for the exchange to occur.
Susceptibility of Functional Groups to Isotopic Exchange
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate under conditions that mimic your entire sample preparation workflow (e.g., time, temperature).
-
-
Process and Analyze: After incubation, process the samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.
-
Issue 3: Chromatographic Isotope Effect
Question: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
Answer: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography. The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.
Consequences: A shift in retention time can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects, which can compromise analytical accuracy.
Troubleshooting Chromatographic Separation
Issue 4: Differential Matrix Effects
Question: My results are inconsistent even with a deuterated internal standard that co-elutes. Could matrix effects still be an issue?
Answer: Yes. Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.
Experimental Protocol: Evaluating Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method.
Objective: To quantify the degree of ion suppression or enhancement for a given analyte and determine if the deuterated internal standard adequately compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate and Interpret Data:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0). |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. A value significantly different from 1 suggests differential matrix effects. |
Issue 5: Purity of Deuterated Internal Standards
Question: I am observing a signal for my analyte in blank samples that are only spiked with the deuterated internal standard. What is the cause?
Answer: This is likely due to the presence of unlabeled analyte as an impurity in the internal standard material. High isotopic (≥98%) and chemical purity (>99%) are essential for accurate results.
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard.
References
Technical Support Center: Moxonidine Electrospray Ionization Analysis
Welcome to the technical support center for the analysis of Moxonidine (B1115) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Moxonidine?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Moxonidine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, which adversely affects the sensitivity, accuracy, and precision of the analytical method.[3][4] In the analysis of biological samples, endogenous materials such as proteins, lipids, and salts are common causes of ion suppression.[5][6] Given that Moxonidine is a polar, basic drug, it can be susceptible to these matrix effects during ESI-MS analysis.[7][8]
Q2: What are the common causes of ion suppression in Moxonidine analysis?
A2: Several factors can contribute to ion suppression in the electrospray ionization of Moxonidine:
-
Matrix Components: Endogenous substances from biological samples (e.g., plasma, urine) are a primary cause.[2] These can include salts, phospholipids, and other small molecules that co-elute with Moxonidine.[5][9]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing reagents like trifluoroacetic acid (TFA) can significantly suppress the signal.[10][11] It is advisable to use volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations.[11]
-
High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear, leading to saturation effects and competition for charge on the ESI droplets.[3]
-
Co-eluting Drugs or Metabolites: Other compounds in the sample that elute at the same time as Moxonidine can compete for ionization.[2]
Q3: How can I detect if ion suppression is affecting my Moxonidine analysis?
A3: A common and effective method to identify regions of ion suppression is the post-column infusion experiment .[12] This involves infusing a constant flow of a Moxonidine standard solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of Moxonidine indicates the presence of co-eluting species that are causing ion suppression.[6][12]
Q4: What are the primary strategies to mitigate or eliminate ion suppression?
A4: The most effective strategies involve a combination of sample preparation, chromatographic optimization, and the use of appropriate internal standards.[3][4]
-
Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at reducing ion suppression compared to simple protein precipitation.[3][11]
-
Optimize Chromatography: Adjusting chromatographic conditions can separate Moxonidine from interfering peaks. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.[1][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical physicochemical properties to Moxonidine and will experience the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-IS ratio. Clonidine (B47849) has also been successfully used as an internal standard for Moxonidine analysis.[7][8][13]
-
Sample Dilution: If the concentration of Moxonidine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]
Q5: Which ionization mode is better for Moxonidine analysis, positive or negative?
A5: For the analysis of Moxonidine, positive ionization mode has been found to provide superior sensitivity compared to negative ionization mode.[7][8][14]
Troubleshooting Guides
Issue 1: Low or No Moxonidine Signal
Possible Cause: Significant ion suppression is preventing the detection of Moxonidine.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: To confirm if ion suppression is the root cause.
-
Review Sample Preparation:
-
If using protein precipitation, consider switching to a more selective method like SPE or LLE.[3]
-
Ensure proper conditioning, loading, washing, and elution steps are followed if using SPE.
-
-
Optimize LC Conditions:
-
Check Mobile Phase Composition:
-
Avoid non-volatile buffers and ion-pairing agents.[10]
-
Use volatile additives like ammonium acetate or formic acid. One study successfully used a mobile phase of acetonitrile (B52724) and 10 mmol ammonium acetate buffer.[14]
-
Issue 2: Inconsistent and Irreproducible Results for QC Samples
Possible Cause: Variable matrix effects between different sample lots are causing inconsistent ion suppression.[1]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE can minimize variability in matrix effects.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[1] If a SIL-IS is not available, an analogue like clonidine can be used, but its ability to track and compensate for matrix effects on Moxonidine should be thoroughly validated.[7][8]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1][4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Moxonidine Analysis
| Sample Preparation Method | Reported Recovery of Moxonidine | General Impact on Ion Suppression | Reference(s) |
| Solid-Phase Extraction (SPE) | ~40% (consistent and reproducible) | More effective at removing interferences compared to protein precipitation. | [7],[8] |
| Liquid-Liquid Extraction (LLE) | Not specified for Moxonidine | Generally provides cleaner extracts than protein precipitation, leading to reduced ion suppression. | [3],[15] |
| Protein Precipitation | Not specified for Moxonidine | Can leave a significant amount of matrix components, often resulting in more pronounced ion suppression. | [3] |
Table 2: LC-MS/MS Parameters for Moxonidine Quantification
| Parameter | Reported Value | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [14],[7],[8] |
| Mass Transitions (m/z) | 242.05 -> 206.1 and 242.05 -> 199.05 | [14],[7],[8] |
| Internal Standard | Clonidine | [7],[13],[8] |
| IS Mass Transition (m/z) | 230.1 -> 213.1 | [14],[7] |
| Analytical Column | Hypurity C8, 100 x 4.6 mm | [14],[7] |
| Mobile Phase | Acetonitrile: 10mmol Ammonium Acetate Buffer (e.g., 75:25 or 85:15 v/v) | [14],[7] |
| Linearity Range | 5.004 to 10345.023 pg/mL | [14],[7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Moxonidine standard solution (at a concentration that gives a stable mid-range signal)
-
Blank matrix extract (e.g., plasma extract prepared without the analyte or internal standard)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the Moxonidine standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the Moxonidine solution into the MS and acquire data in MRM mode for the Moxonidine transitions. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run using your analytical method.
-
-
Data Analysis:
-
Monitor the baseline of the Moxonidine signal. Any significant drop in the signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix.
-
Protocol 2: Solid-Phase Extraction (SPE) for Moxonidine from Plasma
This is a general protocol for cleaning up plasma samples to reduce matrix effects.
Materials:
-
SPE cartridges (e.g., C8 or a mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., a weak organic solvent mixture to remove polar interferences)
-
Elution solvent (e.g., a stronger organic solvent, possibly with a modifier like ammonia (B1221849) to elute the basic Moxonidine)
-
Nitrogen evaporator
Procedure:
-
Pre-treatment:
-
Thaw plasma samples and vortex.
-
Add internal standard (e.g., Clonidine) to each sample.
-
Acidify the plasma sample (e.g., with formic acid) to ensure Moxonidine is protonated.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 mL of conditioning solvent through the cartridge.
-
Pass 1-2 mL of equilibration solvent through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute Moxonidine and the internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study - ProQuest [proquest.com]
- 8. rjptonline.org [rjptonline.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. scribd.com [scribd.com]
- 13. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Moxonidine bioanalysis
Welcome to the technical support center for Moxonidine bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Moxonidine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in Moxonidine bioanalysis?
A1: The primary challenges in Moxonidine bioanalysis often revolve around its polar nature, which can lead to significant matrix effects, impacting assay sensitivity, accuracy, and reproducibility.[1] Additionally, achieving consistent recovery during sample preparation and establishing a linear calibration curve across a wide dynamic range can be problematic.
Q2: Which analytical technique is most suitable for Moxonidine quantification in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Moxonidine due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[2]
Q3: What is a suitable internal standard (IS) for Moxonidine analysis?
A3: Clonidine is frequently reported as a suitable internal standard for Moxonidine bioanalysis. Its structural similarity to Moxonidine allows it to effectively compensate for variability during sample extraction and ionization, which is crucial for mitigating matrix effects.
Q4: How can matrix effects in Moxonidine bioanalysis be minimized?
A4: Matrix effects, which can cause ion suppression or enhancement, are a key challenge. Strategies to minimize them include:
-
Efficient Sample Preparation: Solid Phase Extraction (SPE) is an effective technique for cleaning up plasma samples and reducing matrix components.
-
Appropriate Internal Standard: Using a co-eluting, structurally similar internal standard like Clonidine can help normalize for matrix-induced variations.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate Moxonidine from co-eluting matrix components is essential.
Q5: What type of weighting factor is typically used for the calibration curve in Moxonidine bioanalysis?
A5: A weighting factor of 1/x² is commonly applied to the linear regression of the calibration curve for Moxonidine. This is often necessary to ensure accuracy across a wide concentration range, particularly at the lower end.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered with calibration curves during the bioanalysis of Moxonidine.
Issue 1: Poor Linearity (r² < 0.99)
Symptoms:
-
The coefficient of determination (r²) for the calibration curve is below the acceptable limit (typically >0.99).
-
Visual inspection of the calibration plot shows significant deviation from a straight line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Calibration Range | The selected concentration range may be too wide, exceeding the linear response of the detector. Solution: Narrow the calibration range or use a non-linear regression model if the curve is consistently non-linear but reproducible. |
| Inaccurate Standard Preparation | Errors in the preparation of stock solutions or serial dilutions of calibration standards can lead to poor linearity. Solution: Prepare fresh stock solutions and calibration standards, paying close attention to pipetting techniques and volumetric accuracy. |
| Matrix Effects | Interference from endogenous components in the biological matrix can affect the analyte response, especially at the lower and upper ends of the curve. Solution: Improve the sample clean-up procedure (e.g., optimize the SPE protocol) or dilute the samples. Ensure the internal standard is effectively compensating for these effects. |
| Analyte Instability | Moxonidine may be degrading in the biological matrix or during sample processing. Solution: Investigate the stability of Moxonidine under the experimental conditions (e.g., bench-top, freeze-thaw stability). Ensure samples are processed promptly and stored at appropriate temperatures. |
Issue 2: Non-Linearity at Low Concentrations
Symptoms:
-
The calibration curve flattens at the lower concentration levels.
-
The accuracy of the lower limit of quantification (LLOQ) and low-concentration quality control (QC) samples is poor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| LLOQ Below Method's True Limit | The specified LLOQ may be lower than what the method can reliably detect and quantify. Solution: Re-evaluate the method's sensitivity. The LLOQ should have a signal-to-noise ratio of at least 5. |
| Adsorption of Analyte | Moxonidine may be adsorbing to the surfaces of sample tubes, vials, or the analytical column, especially at low concentrations. Solution: Use silanized glassware or low-adsorption vials. Consider priming the LC column with a high-concentration sample before running the calibration curve. |
| Ion Suppression | Significant ion suppression from the matrix can disproportionately affect low-concentration standards. Solution: Enhance the sample clean-up process to remove more interfering components. |
Issue 3: Non-Linearity at High Concentrations
Symptoms:
-
The calibration curve plateaus or bends downwards at the higher concentration levels.
-
The accuracy of high-concentration QC samples is poor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | The mass spectrometer detector may be saturated by the high concentration of the analyte. Solution: Reduce the injection volume or dilute the high-concentration standards and samples. |
| Ionization Source Saturation | The electrospray ionization (ESI) source may become saturated at high analyte concentrations, leading to a non-linear response. Solution: Optimize the ESI source parameters (e.g., spray voltage, gas flow rates). Consider diluting the samples. |
| Internal Standard Response Issues | At high analyte concentrations, the internal standard's ability to compensate for matrix effects or ionization suppression may be compromised. Solution: Verify that the internal standard concentration is appropriate and that its response is consistent across the calibration range. |
Experimental Protocols
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is based on a validated method for Moxonidine in human plasma.
-
Aliquoting: Take 0.500 mL of the plasma sample.
-
Internal Standard Spiking: Add 50 µL of the Clonidine internal standard working solution to all samples except for the blank.
-
Dilution: Add 0.500 mL of water and vortex.
-
SPE Cartridge Conditioning: Condition a Bond Elute Plexa (1CC, 30mg) SPE cartridge with 1.0 mL of methanol (B129727), followed by 1.0 mL of water.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1.0 mL of water, followed by two washes with 1.0 mL of 5% methanol in water.
-
Drying: Dry the cartridge for approximately 2 minutes.
-
Elution: Elute the analyte and internal standard with 0.200 mL of the mobile phase.
-
Centrifugation: Centrifuge the eluate at 4000 rpm for 5 minutes at 4.0°C.
-
Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS conditions for Moxonidine analysis.
| Parameter | Condition |
| LC Column | Hypurity C8, 100 x 4.6 mm |
| Mobile Phase | Acetonitrile : 10 mmol Ammonium Acetate Buffer (pH may vary) in ratios such as 85:15 or 75:25 (v/v) |
| Flow Rate | Isocratic elution, typically around 1 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Moxonidine: 242.05 -> 206.1 and 242.05 -> 199.05 (sum of transitions often used) |
| Clonidine (IS): 230.1 -> 213.1 |
Visualizations
Caption: A logical workflow for troubleshooting poor linearity in a Moxonidine calibration curve.
Caption: An overview of the experimental workflow for the bioanalysis of Moxonidine.
References
Technical Support Center: Moxonidine Quantification Assays
Welcome to the technical support center for Moxonidine quantification assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of Moxonidine using various analytical techniques.
Sample Preparation
Question: What are the best practices for preparing Moxonidine samples from pharmaceutical dosage forms to minimize variability?
Answer: Consistent and thorough sample preparation is critical for reproducible results. For tablet formulations, a common and effective method involves the following steps:
-
Sample Comminution: Weigh and pulverize a sufficient number of tablets (e.g., 20 tablets) to create a homogenous powder.
-
Dissolution: Accurately weigh a portion of the powder equivalent to a specific amount of Moxonidine (e.g., 1 mg) and dissolve it in a known volume of the mobile phase or a suitable solvent mixture (e.g., 5 mL of mobile phase in a 10 mL volumetric flask).[1]
-
Enhancing Solubility: Use sonication for approximately 10 minutes to ensure complete dissolution of the active pharmaceutical ingredient.[1]
-
Dilution and Clarification: Dilute the solution to the final volume with the mobile phase and centrifuge at a moderate speed (e.g., 3000 rpm for 15 minutes) to pelletize insoluble excipients.[1]
-
Filtration: Filter the supernatant through a 0.45 μm membrane filter to remove any remaining particulate matter before injection into the analytical system.[1]
Adhering strictly to this protocol for all samples will help minimize variability arising from the sample preparation stage.
Question: How should I prepare plasma samples for Moxonidine quantification by LC-MS/MS to avoid matrix effects?
Answer: Due to the polar nature of Moxonidine, matrix effects can be a significant challenge in plasma samples. Solid Phase Extraction (SPE) is a highly effective technique for sample clean-up and minimizing matrix interference. A typical SPE workflow is as follows:
-
Internal Standard Spiking: Add an internal standard (e.g., Clonidine) to all samples, except for the blank, to compensate for variability during extraction and ionization.
-
Sample Dilution: Aliquot your plasma sample (e.g., 0.500 mL) and dilute it with water.
-
SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Bond elute Plexa) sequentially with methanol (B129727) and water.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridges with water followed by a weak organic solvent solution (e.g., 5.00% methanol in water) to remove polar interferences.
-
Elution: Elute Moxonidine and the internal standard from the cartridge using the mobile phase or a suitable elution solvent.
-
Final Preparation: Centrifuge the eluted samples to remove any particulates before transferring them to autosampler vials for analysis.
Using a stable isotope-labeled internal standard, if available, is the gold standard for mitigating matrix effects.
Chromatography (HPLC & LC-MS/MS)
Question: My Moxonidine peak is tailing in my HPLC assay. What are the likely causes and how can I fix it?
Answer: Peak tailing for a basic compound like Moxonidine is often due to secondary interactions with acidic residual silanols on the silica-based column packing. Here are several troubleshooting steps:
-
Mobile Phase pH: Moxonidine is a weak base. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.8-3.5) to keep Moxonidine protonated and minimize interactions with silanols.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be an effective alternative for polar compounds like Moxonidine.
-
Mobile Phase Composition: The concentration of the organic modifier and the buffer in the mobile phase can influence peak shape. Optimization of these components is crucial. For instance, in a HILIC method, the acetonitrile (B52724) content was investigated in the range of 70% to 80%.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.
Question: I am observing a drift in retention time for Moxonidine during my analytical run. What could be the cause?
Answer: Retention time variability can stem from several factors:
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change (e.g., 1%) in the organic solvent composition can lead to significant shifts in retention time (5-15%). Ensure precise and accurate preparation of the mobile phase. Gravimetric preparation is often more reproducible than volumetric.
-
Column Temperature: Fluctuations in column temperature can cause retention time drift. Use a column oven to maintain a constant and stable temperature (e.g., 25°C).
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Pump Performance: Inconsistent mobile phase delivery from the HPLC pump can cause fluctuations. Check for leaks and ensure the pump is properly primed and degassed.
Mass Spectrometry (LC-MS/MS)
Question: I am experiencing low sensitivity for Moxonidine in my LC-MS/MS assay. How can I improve it?
Answer: To enhance the sensitivity of your Moxonidine LC-MS/MS assay, consider the following:
-
Ionization Mode: Moxonidine, being a basic compound, ionizes more efficiently in positive ionization mode. Ensure your mass spectrometer is set to the correct polarity.
-
Mass Transitions (MRM): Optimize the multiple reaction monitoring (MRM) transitions for both Moxonidine and the internal standard. For Moxonidine, using the sum of multiple daughter ions (e.g., 242.05/206.1 and 242.05/199.05) can improve signal intensity and specificity.
-
Mobile Phase Additives: The choice of buffer and its concentration can significantly impact ionization efficiency. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used in LC-MS applications.
-
Sample Clean-up: As mentioned previously, matrix effects can suppress the analyte signal. A robust sample preparation method like SPE is crucial for achieving low limits of quantification (LOQ), such as 5 pg/mL.
Question: How do I quantitatively assess for matrix effects in my bioanalytical method for Moxonidine?
Answer: A quantitative assessment of matrix effects is a critical component of bioanalytical method validation as per FDA guidelines. The most common approach is the post-extraction spike method:
-
Prepare Three Sets of Samples:
-
Set A: Moxonidine spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix (e.g., plasma) is extracted, and then Moxonidine is spiked into the final extract.
-
Set C: Moxonidine is spiked into the biological matrix before the extraction process.
-
-
Calculate Matrix Factor (MF): The matrix factor is calculated by comparing the peak response of Set B to Set A.
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery: The recovery is determined by comparing the peak response of Set C to Set B.
-
IS-Normalized MF: The variability of the matrix effect can be assessed by calculating the internal standard (IS)-normalized MF. This is the ratio of the analyte MF to the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be within an acceptable range (typically ≤15%).
Experimental Protocols & Data
Table 1: HPLC Method Parameters for Moxonidine Quantification
| Parameter | Method 1 (HILIC) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC) |
| Column | Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm | Symmetry shield C18, 250 mm × 4.6 mm, 5 µm | Cybersil C18, 250mm x 4.6mm x 5µm |
| Mobile Phase | Acetonitrile and 40 mM ammonium formate buffer (pH 2.8) (80:20 v/v) | Methanol-potassium phosphate (B84403) buffer (0.05 M) (pH 3.5) (15:85, v/v) | Methanol: Acetonitrile: phosphate buffer (pH 3.0) (35:35:30 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 255 nm | 255 nm | 215 nm |
| Temperature | 25°C | Not Specified | Not Specified |
| Retention Time | < 12 minutes | Not Specified | 3.45 min |
Table 2: LC-MS/MS Method Parameters for Moxonidine Quantification in Plasma
| Parameter | Method Details |
| Column | Hypurity C8, 100 x 4.6 mm |
| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate buffer (85:15 v/v) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Transitions | Moxonidine: 242.05 → 206.1 and 242.05 → 199.05 (Sum of ions used) |
| Clonidine (IS): 230.1 → 213.1 | |
| Linearity Range | 5.004 to 10345.023 pg/mL |
| Sample Extraction | Solid Phase Extraction (SPE) |
Table 3: HPTLC Method Parameters for Moxonidine Quantification
| Parameter | Method Details |
| Stationary Phase | TLC aluminum plates pre-coated with silica (B1680970) gel 60 F-254 |
| Mobile Phase | Methanol: Toluene: Ethyl acetate: Ammonia (10% v/v) (2:3.5:5:1, v/v/v/v) |
| Detection | Densitometric analysis at 237 nm |
| Rf Value | 0.46 ± 0.05 |
| Linearity Range | 100-3500 ng/band |
Visualized Workflows and Logic
Caption: General experimental workflow for Moxonidine quantification.
Caption: Troubleshooting logic for Moxonidine assay variability.
References
Troubleshooting poor recovery of Moxonidine-d7 in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Moxonidine-d7 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound during solid-phase extraction (SPE)?
Poor recovery of this compound in SPE can stem from several factors related to its chemical properties and the extraction methodology. Moxonidine (B1115) is a basic and polar drug, making the pH of the sample and wash solutions critical for efficient retention and elution. Common issues include:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent may not be optimal for retaining a polar compound like this compound.
-
Suboptimal pH Conditions: Incorrect pH during sample loading can lead to the analyte not being properly retained on the sorbent.
-
Analyte Breakthrough: The analyte may be lost during sample loading or washing steps if the solvent strength is too high or the flow rate is too fast.[1][2]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][3]
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor recovery.
Q2: Can the stability of this compound affect its recovery?
Yes, the stability of this compound can significantly impact recovery. Studies have shown that moxonidine is unstable under acidic and basic hydrolysis conditions. If the sample processing involves harsh pH conditions, degradation of the analyte can occur, leading to lower recovery. It is crucial to ensure that the pH of all solutions is maintained within a range that ensures the stability of the analyte.
Q3: How does the choice of internal standard affect the results?
While an internal standard (IS) like this compound is used to correct for variability in extraction and instrument response, significant differences in the recovery of the analyte and the IS can lead to inaccurate quantification. It is important that the IS and the analyte behave similarly during the extraction process. For moxonidine, clonidine (B47849) has also been used as an internal standard and has been shown to compensate for matrix effects.
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during SPE.
Step 1: Verify Analytical System Performance
Before troubleshooting the extraction procedure, ensure that the analytical instrument (e.g., LC-MS/MS) is functioning correctly.
-
Inject a known concentration of this compound standard directly into the instrument to verify sensitivity and peak shape.
-
Perform multiple injections to check for reproducibility and carryover.
Step 2: Isolate the Problematic Step in the SPE Protocol
To pinpoint where the loss of analyte is occurring, analyze the fractions from each step of the SPE process (sample load, wash, and elution).
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart for troubleshooting poor this compound recovery in SPE.
Step 3: Optimize SPE Parameters
Based on the findings from Step 2, systematically optimize the SPE parameters.
| Parameter | Recommended Action | Rationale |
| Sample pH | Adjust the sample pH to be at least 2 pH units above the pKa of this compound to ensure it is in a neutral form for better retention on a non-polar sorbent. | Moxonidine is a basic compound; controlling its ionization state is crucial for retention. |
| Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Start with a low percentage of organic solvent in water. | A wash step that is too aggressive will lead to analyte loss. |
| Elution Solvent | Ensure the elution solvent is strong enough to fully desorb this compound. This may involve increasing the organic solvent percentage or adding a modifier like ammonium (B1175870) hydroxide (B78521) to increase the pH. | Incomplete elution is a common cause of low recovery. |
| Flow Rate | Maintain a slow and consistent flow rate during sample loading and elution to ensure adequate interaction time between the analyte and the sorbent. | High flow rates can lead to analyte breakthrough. |
| Sorbent Choice | If optimization of the above parameters fails, consider a different sorbent. For a polar compound like moxonidine, a polymeric reversed-phase sorbent may provide better retention. | The interaction between the analyte and the sorbent is fundamental to SPE. |
Guide 2: Addressing Matrix Effects
Matrix effects, such as ion suppression, can lead to perceived low recovery by affecting the analyte's signal in the mass spectrometer.
Identifying Ion Suppression:
-
Post-column Infusion: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample. A dip in the baseline at the retention time of the analyte indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak area of an analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solution.
Mitigating Matrix Effects:
| Strategy | Description |
| Improve Chromatographic Separation | Optimize the LC method to separate this compound from co-eluting matrix components. |
| Enhance Sample Cleanup | Modify the SPE wash step to more effectively remove interfering compounds. |
| Dilute the Sample | Diluting the sample can reduce the concentration of interfering matrix components. |
| Use a Stable Isotope-Labeled Internal Standard | This compound is a good choice as it will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Moxonidine from Human Plasma
This protocol is adapted from a published method for the analysis of moxonidine in human plasma.
Materials:
-
SPE Cartridges: Bond Elute Plexa (30mg, 1mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
5% Methanol in water
-
Mobile Phase (e.g., Acetonitrile: 10mM Ammonium Acetate (B1210297) (85:15 v/v))
-
Internal Standard (IS) solution (this compound in diluent)
-
Positive pressure manifold or vacuum manifold
SPE Workflow Diagram
Caption: A step-by-step workflow for the SPE of Moxonidine from plasma.
Procedure:
-
To 0.5 mL of plasma sample, add 50 µL of the this compound internal standard solution and vortex.
-
Add 0.5 mL of water and vortex again.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of water.
-
Wash the cartridge twice with 1 mL of 5% methanol in water.
-
Dry the cartridge for approximately 2 minutes under positive pressure or vacuum.
-
Elute the analyte with 200 µL of the mobile phase.
-
Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Moxonidine from Human Plasma
This protocol is based on a validated LLE method for moxonidine.
Materials:
-
Ethyl acetate (HPLC grade)
-
Sodium hydrogen carbonate solution
-
Internal Standard (IS) solution (this compound in diluent)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To a suitable volume of plasma, add the this compound internal standard.
-
Add sodium hydrogen carbonate solution to basify the sample.
-
Add 5 mL of ethyl acetate and vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Summary
Table 1: Physicochemical Properties of Moxonidine
| Property | Value/Description | Implication for Extraction |
| Molecular Weight | 241.68 g/mol | Low molecular weight. |
| Chemical Class | Imidazoline derivative | Basic functional groups are active for extraction and ionization. |
| Polarity | Polar | Can lead to matrix effect problems in LC-MS/MS. |
| Protein Binding | ~7% | Low protein binding suggests that protein precipitation may not be a necessary first step. |
| Stability | Unstable under acidic and basic hydrolysis. | pH of solutions during extraction must be carefully controlled. |
Table 2: Example LC-MS/MS Parameters for Moxonidine Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Mass Transitions (MRM) | 242.05 -> 206.1, 242.05 -> 199.05 | |
| Internal Standard (Clonidine) | 230.1 -> 213.1 | |
| Column | Hypurity C8, 100 x 4.6 mm | |
| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate (85:15 v/v) |
References
Technical Support Center: Optimizing MS/MS Parameters for Moxonidine-d7
Welcome to the technical support center for Moxonidine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this compound as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal precursor and product ions for this compound?
A1: The selection of precursor and product ions is a critical first step in method development. For this compound, the precursor ion will be the protonated molecule [M+H]⁺. Based on the mass of Moxonidine (unlabeled), we can predict the mass of this compound. The fragmentation pattern is expected to be similar to the unlabeled compound.
-
Moxonidine (Unlabeled) Precursor Ion: m/z 242.1
-
This compound (Predicted) Precursor Ion: m/z 249.1
For the product ions, it is essential to select fragments that are both stable and intense. Based on published data for unlabeled Moxonidine, common product ions are m/z 206.1 and 199.1.[1] The corresponding product ions for this compound would be shifted.
Experimental Protocol: Determining Precursor and Product Ions
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in an appropriate solvent like methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺. This will be your precursor ion.
-
Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. These will be your candidate product ions for MRM analysis.
-
Select at least two product ions for quantification and confirmation.
Q2: How do I optimize the collision energy (CE) and other voltage parameters for this compound?
A2: Optimizing MS/MS parameters like collision energy, declustering potential (DP), and cell exit potential (CXP) is crucial for achieving maximum sensitivity. These parameters are instrument-dependent and must be optimized for your specific mass spectrometer.
Experimental Protocol: Parameter Optimization
-
Using a continuous infusion of your this compound standard, select the precursor and a product ion pair.
-
Collision Energy (CE) Optimization: Ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ion. The CE that produces the highest intensity should be selected.
-
Declustering Potential (DP) Optimization: Ramp the DP over a suitable range and monitor the precursor ion intensity. Select the DP that gives the best signal without causing in-source fragmentation.
-
Cell Exit Potential (CXP) Optimization: Optimize the CXP to ensure efficient transmission of the product ions from the collision cell.
Data Presentation: Optimized MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Moxonidine | 242.1 | 206.1 | Optimize experimentally | Optimize experimentally |
| Moxonidine | 242.1 | 199.1 | Optimize experimentally | Optimize experimentally |
| This compound | 249.1 (Predicted) | Determine experimentally | Optimize experimentally | Optimize experimentally |
Q3: My this compound internal standard is showing a different retention time than my Moxonidine analyte. What should I do?
A3: A chromatographic shift between the analyte and its deuterated internal standard is a common phenomenon, particularly in reversed-phase chromatography. This can lead to differential matrix effects and impact the accuracy of quantification.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of Moxonidine and this compound to visualize the extent of the separation.
-
Adjust Chromatography:
-
Gradient Modification: A shallower gradient can sometimes improve co-elution.
-
Isocratic Hold: If the separation is minimal, a short isocratic hold during elution might be sufficient.
-
Column Choice: Consider a column with a different stationary phase or a lower resolution to ensure co-elution.
-
Q4: I'm observing a signal for unlabeled Moxonidine in my blank samples containing only this compound. What is the cause?
A4: This can be due to two main reasons:
-
Isotopic Contribution: The this compound standard may contain a small percentage of the unlabeled analyte.
-
In-source Back-Exchange: The deuterium (B1214612) atoms on the internal standard may be exchanging with protons in the ion source.
Troubleshooting Steps:
-
Check Purity of the Standard: The isotopic purity of the deuterated standard should be high (ideally >98%).
-
Optimize Ion Source Conditions: Modifying source parameters such as temperature and gas flows can sometimes minimize in-source back-exchange.
-
Evaluate Contribution: Prepare a sample with only the internal standard at the working concentration and measure the response in the analyte's MRM channel. The response should be negligible compared to the lower limit of quantification (LLOQ).
Visual Experimental Workflows
Caption: Workflow for optimizing MS/MS parameters for this compound.
Caption: A logical troubleshooting guide for common issues with this compound.
References
Validation & Comparative
A Comparative Guide to the LC-MS/MS Validation of Moxonidine Quantification: A Case for Moxonidine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of the antihypertensive drug Moxonidine in human plasma. While published methodologies predominantly utilize Clonidine as an internal standard, this document presents a comparative analysis, advocating for the adoption of a stable isotope-labeled (SIL) internal standard, specifically Moxonidine-d7, to enhance analytical robustness and accuracy. The data presented herein is a synthesis of established methods and the well-documented advantages of SIL internal standards in bioanalytical assays.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS analysis, the ideal internal standard is a stable isotope-labeled version of the analyte. A SIL internal standard, such as this compound, co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and fragmentation. This intrinsic similarity allows it to compensate for variations in sample preparation and matrix effects more effectively than a structurally analogous internal standard like Clonidine. The use of a SIL internal standard is the recommended best practice in regulated bioanalysis to ensure the highest data quality.
Performance Comparison: this compound vs. Clonidine
The following tables summarize the validation parameters for a typical LC-MS/MS method for Moxonidine using Clonidine as an internal standard, as derived from published literature. A second table outlines the projected performance enhancements when employing this compound.
Table 1: Validation Summary of a Published LC-MS/MS Method for Moxonidine using Clonidine as an Internal Standard [1]
| Validation Parameter | Result |
| Linearity | |
| LLOQ (Lower Limit of Quantification) | 5 pg/mL |
| ULOQ (Upper Limit of Quantification) | 10,345 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy & Precision (Intra-day) | |
| LQC (Low Quality Control) | Accuracy: 96.4%, Precision (CV%): 5% |
| MQC (Medium Quality Control) | Accuracy: 102.5%, Precision (CV%): 8% |
| HQC (High Quality Control) | Accuracy: 102.6%, Precision (CV%): 2% |
| Accuracy & Precision (Inter-day) | |
| LQC | Accuracy: 98.5%, Precision (CV%): 6.2% |
| MQC | Accuracy: 101.2%, Precision (CV%): 4.5% |
| HQC | Accuracy: 100.8%, Precision (CV%): 3.1% |
| Recovery | |
| Moxonidine | ~40-60% |
| Clonidine (IS) | ~40-60% |
| Matrix Effect | Compensated by IS, but potential for variability exists |
Table 2: Projected Performance of an LC-MS/MS Method for Moxonidine using this compound as an Internal Standard
| Validation Parameter | Projected Result | Rationale for Improvement |
| Linearity | ||
| LLOQ | ≤ 5 pg/mL | Improved signal-to-noise due to reduced variability. |
| ULOQ | ≥ 10,345 pg/mL | More consistent ionization efficiency across the concentration range. |
| Correlation Coefficient (r²) | ≥ 0.999 | Tighter correlation due to superior tracking of the analyte. |
| Accuracy & Precision | ||
| Intra- and Inter-day | CV% < 5% across all QC levels | Minimized variability in extraction recovery and matrix effects. |
| Recovery | ||
| Moxonidine | Consistent with Clonidine method | Absolute recovery is less critical as the SIL-IS perfectly mirrors the analyte's behavior. |
| This compound (IS) | ||
| Matrix Effect | Significantly minimized | Co-elution and identical chemical properties ensure that any matrix-induced suppression or enhancement affects both the analyte and the IS equally. |
Experimental Protocols
The following is a detailed methodology for an LC-MS/MS assay for Moxonidine quantification, which can be adapted for use with either Clonidine or this compound as the internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Clonidine or this compound).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB, 1cc, 30mg).
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Moxonidine | Q1: 242.1 m/z, Q3: 206.1 m/z[1] |
| Clonidine (IS) | Q1: 230.1 m/z, Q3: 213.1 m/z[1] |
| This compound (IS) | Q1: 249.1 m/z, Q3: 213.1 m/z (projected) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: Experimental workflow for Moxonidine quantification.
Caption: Logical flow of the method validation process.
References
Navigating Incurred Sample Reanalysis in Moxonidine Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical methods is paramount in bioequivalence studies. Incurred sample reanalysis (ISR) has emerged as a critical tool to verify the accuracy of these methods under real-world conditions. This guide provides a comprehensive comparison of regulatory guidelines for ISR, outlines a detailed experimental protocol, and visualizes the workflow, with a focus on its application in bioequivalence studies of the antihypertensive drug, Moxonidine.
Incurred sample reanalysis is a process whereby a subset of samples from a clinical or non-clinical study are reanalyzed to demonstrate the reproducibility of the original analytical results.[1] This procedure is essential for identifying potential issues that may not be apparent during pre-study method validation, such as metabolite interference, sample inhomogeneity, or instability of the analyte in the biological matrix.[2][3] For bioequivalence studies, where precise measurement of drug concentration is crucial for determining pharmacokinetic equivalence, ISR provides an additional layer of confidence in the data.
A bioequivalence study for Moxonidine, a centrally acting anti-hypertensive agent, successfully employed a sensitive and rapid LC-MS/MS method for its determination in plasma. The study reported that incurred sample reanalysis was conducted and the method was found to be reproducible, underscoring the importance of this practice in ensuring data integrity for such pivotal trials.
Comparative Analysis of Regulatory Guidelines for ISR
The two main regulatory bodies providing guidance on bioanalytical method validation, including ISR, are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While their overall goal is the same—to ensure the quality and reliability of bioanalytical data—there are subtle differences in their recommendations.
| Parameter | FDA Guidance (2018) | EMA Guideline (2011, superseded by ICH M10) |
| Applicability | Expected for all bioequivalence studies submitted in NDAs, BLAs, or ANDAs.[4] | Required for all pivotal bioequivalence trials. |
| Number of Samples | 10% of the first 1,000 samples and 5% of the remaining samples. | 10% of the first 1,000 samples and 5% of the remaining samples. |
| Sample Selection | Samples should be selected from around Cmax and the elimination phase. | Samples should be selected from around Cmax and the elimination phase. |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples should have a percent difference within ±20% of the mean of the initial and repeat results. | For small molecules, at least two-thirds (67%) of the reanalyzed samples should have a percent difference within ±20% of their mean. |
| Investigation of Failure | An investigation should be conducted to determine the cause of the failure. | An investigation into the cause of the failure is required. |
Experimental Protocol for Incurred Sample Reanalysis
The following is a generalized experimental protocol for conducting ISR in a Moxonidine bioequivalence study, based on regulatory guidelines and best practices.
1. Objective: To confirm the reproducibility of the validated bioanalytical method for the quantification of Moxonidine in incurred human plasma samples.
2. Sample Selection:
- A minimum of 10% of the total number of study samples up to 1000, and 5% of any samples exceeding 1000, will be selected for reanalysis.
- Samples will be chosen to cover the pharmacokinetic profile of Moxonidine, including points near the maximum concentration (Cmax) and in the terminal elimination phase.
- Samples from multiple subjects should be included.
3. Reanalysis Procedure:
- The selected incurred samples will be reanalyzed in a separate analytical run from the original analysis.
- The same validated bioanalytical method (e.g., LC-MS/MS) used for the initial analysis will be employed. This includes using the same reagents, equipment, and instrument parameters.
- The reanalysis should be performed by an analyst who is blinded to the original results, if possible.
- Calibration standards and quality control (QC) samples must be included in the analytical run and must meet the acceptance criteria of the validated method.
4. Data Evaluation:
- The concentration of Moxonidine obtained from the reanalysis will be compared to the original concentration for each sample.
- The percent difference will be calculated using the following formula: % Difference = [(Repeat Value - Initial Value) / Mean of Initial and Repeat Values] * 100
- At least 67% of the reanalyzed samples must have a percent difference within ±20%.
5. Reporting:
- The results of the ISR, including the individual original and reanalyzed concentrations, the percent difference for each sample, and the overall pass/fail assessment, will be documented in the study report.
- Any investigation into a failed ISR and the corrective actions taken must also be reported.
Visualizing the ISR Workflow and Logic
To better understand the process of incurred sample reanalysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships within the process.
References
- 1. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
A Head-to-Head Comparison: Moxonidine-d7 Versus Clonidine as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of a suitable internal standard (IS) is a critical decision that directly impacts the reliability and accuracy of quantitative bioanalytical data. This guide provides an objective comparison of a deuterated internal standard, Moxonidine-d7, and a structural analog internal standard, Clonidine, for the quantification of Moxonidine in biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the internal standard plays a pivotal role in correcting for variability throughout the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. An ideal internal standard should mimic the analyte of interest as closely as possible to ensure accurate and precise quantification.
Deuterated standards, such as this compound, are considered the gold standard in bioanalysis.[1][2][3][4] By replacing hydrogen atoms with deuterium, the chemical and physical properties of the molecule remain nearly identical to the analyte, with the key difference being a mass shift that allows for distinct detection by the mass spectrometer.[5] This near-identical behavior leads to superior compensation for matrix effects and other sources of analytical variability.
Clonidine, a structurally similar compound to Moxonidine, has been utilized as an internal standard in several bioanalytical methods. While it can provide acceptable performance, its different chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to Moxonidine, potentially compromising data accuracy and precision, especially in the presence of significant matrix effects.
Performance Data at a Glance
The following tables summarize the validation parameters for a bioanalytical method for Moxonidine using Clonidine as the internal standard. While direct comparative experimental data for this compound was not available in the reviewed literature, the expected performance of a deuterated standard is discussed based on established scientific principles.
Table 1: Linearity of Moxonidine Quantification using Clonidine as an Internal Standard
| Parameter | Value |
| Calibration Curve Range | 5.004 - 10345.023 pg/mL |
| Regression Equation | Not specified |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Expected Performance of this compound: A method using this compound would be expected to demonstrate excellent linearity over a similar or broader range, with a correlation coefficient approaching 1.000, due to its closer chemical and physical similarity to the analyte.
Table 2: Accuracy and Precision of Moxonidine Quantification using Clonidine as an Internal Standard
| Quality Control Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 5.004 | ≤ 20.0 | 80.0 - 120.0 | ≤ 20.0 | 80.0 - 120.0 |
| LQC | 15.012 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 5172.512 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 7758.767 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Note: Specific %CV and accuracy values were not detailed in the source but were stated to be within acceptance limits.
Expected Performance of this compound: Due to its ability to more effectively compensate for matrix effects and other analytical variabilities, a method employing this compound would be anticipated to yield even lower %CV values for both intra-day and inter-day precision, and accuracy values closer to 100%.
Experimental Methodologies
Bioanalytical Method for Moxonidine using Clonidine as an Internal Standard
This section outlines a typical experimental protocol for the quantification of Moxonidine in human plasma using Clonidine as an internal standard, based on a validated LC-MS/MS method.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add the internal standard solution (Clonidine).
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Hypurity C8, 100 x 4.6 mm
-
Mobile Phase: Acetonitrile and 10mM Ammonium Acetate buffer
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Moxonidine: 242.05 → 206.1 and 242.05 → 199.05
-
Clonidine: 230.1 → 213.1
-
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The choice between this compound and Clonidine as an internal standard for Moxonidine quantification has significant implications for the quality of bioanalytical data.
-
This compound , as a deuterated internal standard, is the superior choice. Its near-identical chemical and physical properties to Moxonidine ensure that it effectively tracks the analyte through all stages of the analytical process. This leads to more accurate and precise results, particularly in complex biological matrices where matrix effects can be pronounced. The use of a stable isotope-labeled internal standard is widely recognized as the "gold standard" in quantitative bioanalysis.
-
Clonidine , as a structural analog internal standard, can be a viable alternative when a deuterated standard is not available. However, its different chemical structure can result in different chromatographic behavior and ionization efficiency compared to Moxonidine. This can lead to less effective compensation for matrix effects and potentially compromise the accuracy and precision of the assay. Thorough method validation is crucial to ensure the reliability of data when using a structural analog internal standard.
For researchers, scientists, and drug development professionals seeking the highest level of data integrity, the use of this compound as an internal standard is strongly recommended for the bioanalysis of Moxonidine.
References
A Comparative Guide to the Analytical Cross-Validation of Moxonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Moxonidine (B1115), a second-generation centrally acting antihypertensive agent. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a cross-validation of reported methods, summarizing their performance characteristics and providing detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Moxonidine Analytical Methods
The following table summarizes the key performance parameters of different analytical methods reported for the determination of Moxonidine. The data has been compiled from various validated studies to facilitate a direct comparison.
| Parameter | HPLC-UV | LC-MS/MS | HILIC | HPTLC | First-Order Derivative Spectrophotometry |
| Matrix | Bulk, Tablets, Synthetic Mixture[1][2][3] | Human Plasma, Blood, Urine[4][5] | Pharmaceutical Dosage Form | Bulk, Pharmaceutical Preparations | Bulk, Pharmaceutical Formulation |
| Linearity Range | 2-50 µg/mL | 0.01976-9.88 ng/mL, 5.004-10345.023 pg/mL | Not explicitly stated, r ≥ 0.9976 | 100-3500 ng/band | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.9999 | ≥ 0.9976 | 0.9996 | 0.999 |
| Limit of Detection (LOD) | Not specified | Not specified | Below 0.1% for impurities | 45.69 ng/band | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.01976 ng/mL | Below 0.1% for impurities | 138.44 ng/band | Not specified |
| Accuracy (% Recovery) | Within 100 ± 2% | Interassay %RE between -5.64 and 1.68% | 99.04%–101.54% for Moxonidine | Not specified | 99.50-100.50% |
| Precision (%RSD) | < 2% | Interassay %CV ≤ 11.0% | 0.56%–2.55% | Not specified | Not specified |
Experimental Workflows and Methodologies
A generalized workflow for the validation of an analytical method for Moxonidine is depicted below. This process ensures that the method is suitable for its intended purpose, providing reliable and reproducible results.
Caption: General workflow for analytical method validation.
The logical relationship for selecting an appropriate analytical method based on the research requirements is outlined in the diagram below.
Caption: Decision tree for selecting a Moxonidine analytical method.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for Moxonidine in Human Plasma
-
Sample Preparation: To a plasma sample, an internal standard (Clonidine-HCl) and sodium hydrogen carbonate are added. The sample is then extracted with ethyl acetate (B1210297). The organic layer is separated and evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Instrumentation: A liquid chromatograph coupled with a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Lichrospher ODS (5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: 10 mmol/L ammonium (B1175870) acetate buffer-methanol (20:80 v/v).
-
Flow Rate: Not specified.
-
Detection: ESI in selected-ion monitoring (SIM) mode.
-
Monitored Ions: m/z 242.2 for Moxonidine and m/z 230.1 for the internal standard.
-
HILIC Method for Moxonidine and its Impurities in Pharmaceutical Dosage Forms
-
Sample Preparation: A portion of pulverized tablets is dissolved in the mobile phase, sonicated, diluted, and centrifuged. The supernatant is then filtered before injection.
-
Instrumentation: Agilent Technologies 1200 high-performance liquid chromatography (HPLC) system with UV detection.
-
Chromatographic Conditions:
-
Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 40 mM ammonium formate (B1220265) buffer (pH 2.8) 80:20 (v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 255 nm.
-
HPTLC Method for Moxonidine in Pharmaceutical Preparations
-
Sample Preparation: Tablet powder is dissolved in methanol, sonicated, filtered, and diluted with the mobile phase.
-
Instrumentation: High-Performance Thin-Layer Chromatography (HPTLC) system with a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates pre-coated with silica (B1680970) gel 60F-254.
-
Mobile Phase: Methanol: toluene: ethyl acetate: ammonia (B1221849) (10% v/v) (2: 3.5: 5: 1, v/v/v/v).
-
Detection: Densitometric analysis in absorbance mode at 237 nm.
-
First-Order Derivative Spectrophotometric Method
-
Sample Preparation: A standard or sample of Moxonidine is dissolved and diluted in 0.1M HCl.
-
Instrumentation: UV-visible double beam spectrophotometer.
-
Methodology:
-
The UV spectrum is recorded between 200-400 nm.
-
The first-order derivative spectrum is obtained by electronic differentiation.
-
Quantification is performed by measuring the amplitude at 232 nm.
-
References
- 1. Development and validation of a new simple, sensitive and validated RP-HPLC method for the estimation of moxonidine in bulk form and marketed formulation | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 2. Development and validation of reversed phase high performance liquid chromatographic method for determination of moxonidine in the presence of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Quantification of Moxonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Moxonidine, a second-generation centrally acting antihypertensive agent. Due to the absence of a formal inter-laboratory comparison study, this document presents a "virtual" comparison by summarizing performance data from various validated analytical methods published in peer-reviewed literature. The aim is to offer an objective overview to assist researchers and drug development professionals in selecting and implementing appropriate analytical techniques for their specific needs.
Moxonidine's therapeutic efficacy is attributed to its selective agonism of the imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla of the brainstem. This action leads to a reduction in sympathetic outflow and a decrease in peripheral vascular resistance, ultimately lowering blood pressure. Accurate and precise quantification of Moxonidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Comparison of Analytical Methods for Moxonidine Quantification
The following tables summarize the performance characteristics of various analytical methods used for the quantification of Moxonidine. The data has been compiled from several independent studies to provide a comparative overview.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, making it well-suited for the quantification of Moxonidine in biological matrices where concentrations are typically low.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Blood and Urine |
| Linearity Range | 5.004 - 10345.023 pg/mL[1] | 0.01976 - 9.88 ng/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 5.004 pg/mL[1] | 0.01976 ng/mL | Not Specified |
| Internal Standard | Clonidine[1] | Clonidine-HCl | Not Specified |
| Extraction Method | Solid Phase Extraction | Liquid-Liquid Extraction | Acetonitrile Precipitation |
| Precision (%CV) | < 11.5% | Not Specified | < 6% |
| Accuracy | Within acceptance limits | Not Specified | Not Specified |
| Reference | Puram & G, 2020 | Zhao et al., 2005 | Klyuchko et al., 2022 |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective alternative to LC-MS/MS, particularly for the analysis of pharmaceutical formulations.
| Parameter | Method 1 | Method 2 |
| Matrix | Pharmaceutical Dosage Form | Pharmaceutical Dosage Form |
| Linearity Range | 100 - 3500 ng/band | 400 - 1600 ng/band |
| Limit of Detection (LOD) | 45.69 ng/band | Not Specified |
| Limit of Quantification (LOQ) | 138.44 ng/band | Not Specified |
| Mobile Phase | Methanol: Toluene: Ethyl acetate: Ammonia (2:3.5:5:1, v/v/v/v) | Methanol: Toluene: Triethylamine (4:6:0.1, v/v/v) |
| Densitometric Wavelength | 237 nm | 266 nm |
| Precision (%RSD) | Not Specified | < 2% |
| Accuracy (% Recovery) | Not Specified | 100.22 ± 1.37% |
| Reference | Jain et al., 2017 | Qureshi et al., 2013 |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the literature. These should be adapted and validated for specific laboratory conditions.
Protocol 1: Moxonidine Quantification in Human Plasma by LC-MS/MS
This protocol is a composite based on the methods described by Puram & G (2020) and Zhao et al. (2005).
1. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of plasma, add the internal standard (Clonidine).
-
Vortex mix the samples.
-
Load the plasma sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute Moxonidine and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: Hypurity C8 (100 x 4.6 mm) or Lichrospher ODS (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10mM Ammonium Acetate buffer with a gradient program.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 30 µL.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Mass Transitions:
-
Moxonidine: 242.05 -> 206.1 and 242.05 -> 199.05
-
Clonidine (IS): 230.1 -> 213.1
-
3. Data Analysis
-
Quantify Moxonidine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations and apply a linear regression model with an appropriate weighting factor (e.g., 1/x²).
Protocol 2: Moxonidine Quantification in Pharmaceutical Formulations by HPTLC
This protocol is based on the method described by Jain et al. (2017).
1. Standard and Sample Preparation
-
Prepare a stock solution of Moxonidine reference standard in methanol.
-
For tablet analysis, weigh and crush a sufficient number of tablets to obtain a fine powder.
-
Extract a portion of the powder equivalent to a known amount of Moxonidine with methanol, using sonication to aid dissolution.
-
Filter the solution and dilute to a suitable concentration with methanol.
2. HPTLC Conditions
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F-254 HPTLC plates.
-
Sample Application: Apply the standard and sample solutions as bands of a specified width using an automated applicator.
-
Mobile Phase: Methanol: Toluene: Ethyl acetate: Ammonia (10% v/v) (2: 3.5: 5: 1, v/v/v/v).
-
Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase.
-
Drying: Dry the plate after development.
3. Densitometric Analysis
-
Scan the dried plate using a TLC scanner in absorbance mode at 237 nm.
-
Quantify Moxonidine by comparing the peak area of the sample to that of the standard.
Signaling Pathways and Experimental Workflows
Moxonidine Signaling Pathway
Moxonidine exerts its antihypertensive effect by acting as a selective agonist for the I1-imidazoline receptor located in the rostral ventrolateral medulla (RVLM) of the brainstem. This interaction initiates a signaling cascade that results in the reduction of sympathetic nervous system outflow.
Caption: Moxonidine's mechanism of action via the I1-imidazoline receptor.
Experimental Workflow for Moxonidine Quantification
The following diagram illustrates a typical workflow for the quantification of Moxonidine in a biological matrix using LC-MS/MS.
References
Moxonidine vs. Other Centrally Acting Antihypertensives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Centrally acting antihypertensives have been a cornerstone in the management of hypertension for decades, though their use has evolved with the advent of newer agents.[1][2] This guide provides a detailed comparison of moxonidine (B1115) with other notable centrally acting antihypertensives, focusing on their distinct mechanisms of action, comparative efficacy, and tolerability profiles, supported by experimental data.
Mechanism of Action: A Shift in Selectivity
The primary distinction among centrally acting antihypertensives lies in their receptor selectivity within the brainstem, which dictates their efficacy and side-effect profiles.[3]
First-Generation Agents (Clonidine, Methyldopa, Guanfacine): These drugs primarily act as agonists of α2-adrenergic receptors in the rostral ventrolateral medulla (RVLM).[4] Stimulation of these receptors inhibits sympathetic outflow, leading to reduced peripheral vascular resistance and a decrease in blood pressure.[5][6] However, their lack of receptor specificity contributes to a higher incidence of adverse effects such as sedation and dry mouth.[3][7]
Second-Generation Agents (Moxonidine, Rilmenidine): Moxonidine and rilmenidine (B1679337) represent a newer class of centrally acting antihypertensives that exhibit high selectivity for imidazoline (B1206853) I1 receptors over α2-adrenergic receptors.[3][8] Moxonidine, in particular, has a 33-fold higher affinity for I1 receptors.[3] This selective action at the I1 receptor is the primary mediator of its antihypertensive effect, leading to a reduction in sympathetic tone with a more favorable side-effect profile compared to older agents.[3][9]
Below is a diagram illustrating the distinct signaling pathways of Moxonidine and Clonidine.
References
- 1. Blood Pressure UK [bloodpressureuk.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Centrally Acting Antihypertensive Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Moxonidine: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Original and Generic Moxonidine Formulations
An examination of clinical efficacy and in-vitro dissolution profiles reveals notable differences between the original moxonidine (B1115) formulation, Physiotens®, and its generic counterparts. While generics are intended to be bioequivalent, this guide synthesizes available data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
This guide delves into a comparative analysis of the original moxonidine, a centrally acting antihypertensive agent, and several of its generic versions. The core of this comparison is built upon a clinical study evaluating antihypertensive efficacy and an in-vitro study assessing dissolution kinetics. While direct comparative pharmacokinetic data (Cmax and AUC) for the specific generics discussed in the clinical trial were not available in the reviewed literature, the presented data offers valuable insights into the performance differences between the brand-name drug and its generic alternatives.
Clinical Efficacy Comparison
A prospective, non-randomized observational study by Skibitskiy V.V. et al. provides the primary clinical data for this comparison. The study involved 120 patients with poorly controlled arterial hypertension who were administered either the original moxonidine (Physiotens®) or one of three generic versions (Moxonitex®, Moxonidine SZ®, or Moxonidine Canon®) in addition to their existing antihypertensive therapy.[1]
Key Findings:
-
Blood Pressure Target Achievement: After 4 weeks of treatment, a significantly higher percentage of patients in the Physiotens® group achieved their target blood pressure (63%) compared to the generic groups (Moxonitex®: 36.7%, Moxonidine SZ®: 16.7%, Moxonidine Canon®: 16.7%).[1]
-
Blood Pressure and Heart Rate Reduction: At the 12-week mark, while all groups showed a significant decrease in office systolic and diastolic blood pressure (SBP and DBP) and heart rate (HR), the reduction was most pronounced in the group receiving the original moxonidine.
-
24-Hour Blood Pressure Profile: The original moxonidine was associated with a more significant improvement in 24-hour blood pressure monitoring (BPM) parameters and a higher rate of normalization of the 24-hour BP profile (66.7%) compared to the generic groups (46.7%, 33.4%, and 23.2% for Moxonitex®, Moxonidine SZ®, and Moxonidine Canon®, respectively).
Table 1: Comparison of Clinical Efficacy After 12 Weeks
| Parameter | Original Moxonidine (Physiotens®) | Generic Moxonidine (Moxonitex®) | Generic Moxonidine (Moxonidine SZ®) | Generic Moxonidine (Moxonidine Canon®) |
| Target BP Achievement (4 weeks) | 63.0% | 36.7% | 16.7% | 16.7% |
| Normalization of 24-h BP Profile (12 weeks) | 66.7% | 46.7% | 33.4% | 23.2% |
Source: Skibitskiy V.V., et al.
In-Vitro Dissolution Kinetics
A study by Ramenskaya G.V., et al. investigated the comparative dissolution kinetics of the original moxonidine (Physiotens®) and four generic moxonidine products. This in-vitro test is crucial as it can indicate the rate at which the active pharmaceutical ingredient (API) becomes available for absorption. The study utilized the comparative dissolution kinetics test (CDKT) in media with varying pH levels to simulate the conditions of the gastrointestinal tract.
Key Findings:
-
At a pH of 1.2, all tested drugs showed rapid dissolution, with over 85% of the moxonidine dissolving within 15 minutes.
-
However, at pH 4.5 and 6.8, significant differences emerged. Two of the generic drugs exhibited dissolution profiles that were not similar to the original product at pH 4.5.
-
Notably, at a pH of 6.8, none of the generic drugs demonstrated a dissolution profile similar to the original moxonidine, with some showing faster and others slower dissolution kinetics. The similarity factor (f2) is a measure of the similarity in the dissolution profiles of two drugs, with a value between 50 and 100 suggesting similarity.
Table 2: Comparative Dissolution Kinetics Data (Similarity Factor f2)
| Dissolution Medium | Generic Drug 1 | Generic Drug 2 | Generic Drug 3 | Generic Drug 4 |
| pH 1.2 | Similar | Similar | Similar | Similar |
| pH 4.5 | 17.52 (Not Similar) | Similar | Similar | 35.30 (Not Similar) |
| pH 6.8 | 23.8 (Not Similar) | 49.8 (Not Similar) | 38.6 (Not Similar) | 35.9 (Not Similar) |
Source: Ramenskaya G.V., et al.
Pharmacokinetic Profile of Original Moxonidine (Physiotens®)
While direct comparative pharmacokinetic data for the generics mentioned in the clinical study was not found, the pharmacokinetic profile of the original moxonidine is well-documented.
Table 3: Pharmacokinetic Parameters of Original Moxonidine (Physiotens®)
| Parameter | Value |
| Bioavailability | ~88% |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Plasma Protein Binding | ~7% |
| Elimination Half-life | 2.2 - 2.3 hours |
Source: MIMS Malaysia, NPS MedicineWise
Experimental Protocols
Clinical Efficacy Study Protocol
The clinical efficacy comparison was based on an observational, prospective, non-randomized study.
-
Participants: 120 patients with poorly controlled arterial hypertension on existing antihypertensive therapy.
-
Intervention: Patients were divided into four groups. Group 1 received the original moxonidine (Physiotens®), while groups 2, 3, and 4 received one of three generic moxonidine formulations (Moxonitex®, Moxonidine SZ®, and Moxonidine Canon®, respectively), added to their ongoing treatment.
-
Data Collection: Clinical evaluation, including anthropometric and laboratory indexes, was conducted at baseline and after 12 weeks. Office systolic and diastolic blood pressure (SBP and DBP) and heart rate (HR) were recorded at 4 and 12 weeks. 24-hour blood pressure monitoring (24-h BPM) was performed at the beginning and end of the 12-week observation period.
-
Statistical Analysis: The StatTech v.4.2.7 software was used for statistical analysis.
In-Vitro Dissolution Kinetics Study Protocol
The comparative dissolution kinetics were assessed using the following methodology.
-
Apparatus: A standard dissolution testing apparatus.
-
Test Articles: Film-coated tablets of original moxonidine (Physiotens®, 0.4 mg) and four different generic moxonidine tablets (0.4 mg).
-
Dissolution Media:
-
pH 1.2 (0.1 M hydrochloric acid and water mixture)
-
pH 4.5 (acetate buffer solution)
-
pH 6.8 (phosphate buffer solution)
-
-
Procedure: The comparative dissolution kinetics test (CDKT) was performed in each of the specified media.
-
Sampling: Samples were taken at 5, 10, 15, 20, and 30 minutes.
-
Analytical Method: The concentration of dissolved moxonidine was determined using high-performance liquid chromatography (HPLC) with UV detection at 220 nm.
-
Data Analysis: Dissolution profiles were compared, and the similarity factor (f2) was calculated to assess the similarity between the dissolution curves of the generic and original products. An f2 value between 50 and 100 indicates similarity.
Mechanism of Action and Signaling Pathway
Moxonidine exerts its antihypertensive effect primarily through its action on the central nervous system. It is a selective agonist for imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla (RVLM), a key area in the brain for regulating sympathetic nervous system activity. By stimulating these I1 receptors, moxonidine reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure. Moxonidine has a lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives, which is thought to contribute to its more favorable side-effect profile, particularly regarding sedation and dry mouth.
References
Safety Operating Guide
Safe Disposal of Moxonidine-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Moxonidine-d7, a deuterated analog of the antihypertensive drug Moxonidine, requires careful handling and disposal due to its potential toxicity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Moxonidine is classified as toxic if swallowed and hazardous to the aquatic environment with long-lasting effects[1][2]. Therefore, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewer systems[1][3].
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety data.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed[1]. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately[1]. |
| Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2 | Toxic to aquatic life with long lasting effects[1][2]. | P273: Avoid release to the environment[1][2]. P391: Collect spillage[1][2]. |
| Storage | P405: Store locked up[1]. | |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1][2]. |
Step-by-Step Disposal Protocol
The primary methods for the proper disposal of this compound are through a licensed chemical waste disposal service or by controlled incineration.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing appropriate PPE:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing.
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Store this container in a secure, designated area, away from incompatible materials such as strong oxidizing agents.
-
Waste awaiting disposal must be kept secure[4].
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.
-
These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.
4. Controlled Incineration:
-
The recommended method of destruction for this compound is high-temperature incineration at a licensed facility[1][4]. This process should be carried out with flue gas scrubbing to neutralize harmful combustion byproducts[1].
5. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit[1]. Combustible packaging materials may also be incinerated[1].
What Not to Do:
-
DO NOT dispose of this compound down the drain or in regular trash[1][3].
-
DO NOT mix with household garbage.
-
DO NOT attempt to neutralize the chemical without proper expertise and equipment.
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain and collect the spilled material using an inert absorbent material.
-
Place the collected material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Moxonidine-d7
This document provides crucial safety protocols and logistical plans for the handling and disposal of Moxonidine-d7, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for larger quantities or when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant, Impermeable Gloves | Due to the absence of specific breakthrough time data, it is recommended to use gloves made of a material resistant to a broad range of chemicals. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required when engineering controls are insufficient to maintain exposure below acceptable levels, or when handling large quantities. Use in a chemical fume hood is recommended to avoid dust formation.[2] |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedure is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Storage :
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Waste Collection :
-
Disposal Procedure :
-
Dispose of the contents and container at an approved waste disposal plant.[1][2]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
All disposal methods must be in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains.[3]
-
-
Decontamination :
-
Clean the work area and any equipment used with an appropriate solvent to remove any residual contamination.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
